Kanchanamycin D
Description
Structure
2D Structure
Properties
Molecular Formula |
C55H92N2O18 |
|---|---|
Molecular Weight |
1069.3 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,34,35-nonahydroxy-33-methoxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+ |
InChI Key |
OSYCGXNFXHMGMC-PSVQOQQQSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Synonyms |
kanchanamycin D |
Origin of Product |
United States |
Foundational & Exploratory
A Biological Activity Spectrum of Kanchanamycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanchanamycin D is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. As a member of the kanchanamycin complex, it contributes to the antimicrobial properties of the natural product mixture. This document provides a detailed overview of the known biological activities of this compound, with a primary focus on its antimicrobial spectrum. Due to a lack of specific data on the anticancer and signaling pathway modulation by this compound, this guide also discusses the broader activities of macrolide antibiotics to provide a contextual framework for potential future research. Methodologies for key experiments are detailed, and relevant biological pathways are visualized to facilitate a deeper understanding of its potential mechanisms of action.
Antimicrobial Activity
This compound exhibits a defined spectrum of antimicrobial activity, primarily against bacteria and fungi. The potency of this activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound has been determined using the broth dilution method. The following table summarizes the MIC values against a panel of test organisms.
| Test Organism | Gram Stain | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | Bacterium | >100 |
| Staphylococcus aureus | Gram-positive | Bacterium | >100 |
| Streptomyces viridochromogenes | Gram-positive | Bacterium | >100 |
| Escherichia coli | Gram-negative | Bacterium | >100 |
| Pseudomonas fluorescens | Gram-negative | Bacterium | 50 |
| Candida albicans | N/A | Fungus | >100 |
| Mucor miehei | N/A | Fungus | >100 |
| Paecilomyces variotii | N/A | Fungus | >100 |
| Penicillium notatum | N/A | Fungus | >100 |
Data Interpretation: Lower MIC values indicate greater antimicrobial potency. This compound demonstrates selective activity against the Gram-negative bacterium Pseudomonas fluorescens with an MIC of 50 µg/mL. Its activity against the other tested bacteria and fungi is limited at the concentrations evaluated.
Experimental Protocol: Broth Dilution Method for MIC Determination
The broth dilution method is a standardized technique used to determine the minimum inhibitory concentration of an antimicrobial agent.[1][2][3]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism in a liquid medium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Pure culture of the test microorganism.
-
Sterile 96-well microtiter plates or sterile test tubes.
-
Pipettes and sterile tips.
-
Incubator.
-
Spectrophotometer (optional, for inoculum standardization).
Procedure:
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the wells of the microtiter plate or in a series of test tubes, each containing a specific volume of sterile broth.[2] This creates a gradient of decreasing concentrations of the antibiotic.
-
Inoculation: Each well or tube is inoculated with the standardized microbial suspension.[1]
-
Controls:
-
Positive Control: A well or tube containing broth and the microbial inoculum without the antibiotic, to ensure the microorganism is viable.
-
Negative Control: A well or tube containing only sterile broth, to check for contamination.
-
-
Incubation: The microtiter plate or test tubes are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]
-
Result Interpretation: After incubation, the wells or tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth of the microorganism.[1]
Experimental workflow for MIC determination.
Anticancer Activity (Contextual Overview)
Currently, there is no publicly available data on the specific anticancer activity of this compound. However, the broader class of macrolide antibiotics has been investigated for its potential in cancer therapy.[4] Some macrolides have demonstrated the ability to modulate various signaling pathways involved in cancer cell proliferation and survival.[4] Additionally, certain polyene-polyol macrolides have shown inhibitory activity against cancer cell lines.[5][6]
Future research could explore the potential of this compound against various cancer cell lines. A standard experimental approach for such a preliminary investigation is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound.
-
Human cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.
Workflow for an in vitro anticancer screening assay.
Potential Signaling Pathway Interactions (Contextual Overview)
The specific signaling pathways modulated by this compound have not been elucidated. However, macrolide antibiotics are known to exert immunomodulatory effects by influencing key intracellular signaling cascades.[7] These effects are often independent of their antimicrobial activity.
General Macrolide Effects on Signaling
Macrolides have been shown to interfere with the following pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Some macrolides can inhibit the activation of the MAPK cascade, particularly ERK1/2.[7] This pathway is crucial for cell proliferation, differentiation, and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Macrolides can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[8]
These interactions suggest that macrolides can dampen inflammatory responses. Given that this compound is a macrolide, it is plausible that it may also interact with these or related pathways. Further research is needed to investigate these potential effects.
Hypothetical signaling pathway interactions.
Conclusion and Future Directions
This compound is a macrolide antibiotic with demonstrated in vitro activity against Pseudomonas fluorescens. Its broader biological activity spectrum, particularly concerning anticancer and immunomodulatory effects, remains largely unexplored. The experimental protocols and contextual information provided in this guide serve as a foundation for future investigations into the therapeutic potential of this natural product. Further research is warranted to:
-
Elucidate the precise mechanism of its antimicrobial action.
-
Screen for cytotoxic activity against a panel of human cancer cell lines.
-
Investigate its effects on key signaling pathways, such as the MAPK and NF-κB pathways, in relevant cell-based models.
A more comprehensive understanding of the biological activities of this compound will be crucial in determining its potential for further development as a therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. 2.2. Determination of Minimum Inhibitory Concentration (MIC) for Antibiotics [bio-protocol.org]
- 3. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 4. Discovery and Development of Macrolides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kanchanamycin D: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a member of the kanchanamycin family of polyol macrolide antibiotics.[1][2] These complex natural products are produced by the bacterium Streptomyces olivaceus and exhibit a range of antibacterial and antifungal activities.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and proposed mechanism of action of this compound, along with detailed experimental protocols for its isolation and characterization.
Chemical Structure and Physicochemical Properties
This compound is a 36-membered polyol macrolide characterized by a bicyclic carbon skeleton which includes a 6-membered hemiacetal ring.[2][3] A distinguishing feature of this compound is the methylation of the hemiacetal group, forming an acetal moiety.[4] The structure was elucidated using electrospray mass spectrometry and advanced 2D NMR techniques, including HSQC, HMBC, and 2D-HSQC-TOCSY.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C55H92N2O18 | Deduced from structural elucidation |
| Molecular Mass | 1069 | [1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| Optical Rotation | Not Reported |
Table 2: 1H and 13C NMR Chemical Shifts of this compound
A comprehensive table of the proton and carbon chemical shifts for this compound has been reported, confirming its unique structural features.[4] These data are crucial for the unambiguous identification of the compound.
Biological Activity
This compound has demonstrated both antibacterial and antifungal properties. Its efficacy has been quantified using Minimum Inhibitory Concentration (MIC) assays.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound
| Test Organism | MIC (µg/mL) |
| Bacteria | |
| Bacillus brevis | 10 |
| Bacillus subtilis | 10 |
| Micrococcus flavus | 10 |
| Staphylococcus aureus | >100 |
| Arthrobacter aurescens | 10 |
| Corynebacterium insidiosum | 10 |
| Mycobacterium phlei | 10 |
| Streptomyces viridochromogenes | 10 |
| Escherichia coli | >100 |
| Pseudomonas fluorescens | 1 |
| Fungi | |
| Aspergillus ochraceus | 100 |
| Candida albicans | >100 |
| Mucor miehei | 10 |
| Nadsonia fulvescens | 10 |
| Nematospora coryli | 10 |
| Paecilomyces variotii | 100 |
| Penicillium notatum | 100 |
| Saccharomyces cerevisiae | >100 |
| Schizosaccharomyces pombe | >100 |
Source: The Journal of Antibiotics, 1996, 49(8), 758-64.[1]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a synthesized methodology based on the described isolation of the kanchanamycin complex from Streptomyces olivaceus Tü 4018.[1]
Caption: Workflow for the isolation and characterization of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using a broth microdilution method as described in the literature.[1]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media to achieve a standardized cell density.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test organism.
-
Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mechanism of Action
While the specific signaling pathways affected by this compound have not been fully elucidated, its structural similarity to other polyol macrolide antibiotics, such as azalomycin F, suggests a mechanism of action involving the disruption of the cell membrane.[1] These types of compounds are known to interact with the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a novel polyol macrolide antibiotic with significant antibacterial and antifungal activities, particularly against Pseudomonas fluorescens. Its complex structure has been elucidated, and a foundational understanding of its biological activity has been established. Further research into its precise mechanism of action and potential for therapeutic development is warranted. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Kanchanamycin D in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D, a complex 36-membered polyol macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces olivaceus Tü 4018. As a member of the polyketide family, its intricate architecture is assembled by a sophisticated enzymatic machinery known as a Type I modular polyketide synthase (PKS). This technical guide provides a comprehensive overview of the currently understood biosynthesis pathway of this compound, detailing the molecular logic, precursor units, and the enzymatic domains involved in its construction. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, offering insights into the generation of this potent antibiotic and providing a foundation for future bioengineering and drug development efforts.
The this compound Biosynthetic Machinery: A Type I Modular Polyketide Synthase
The backbone of this compound is assembled through the sequential condensation of simple carboxylic acid-derived extender units, a process orchestrated by a Type I modular PKS system. In this assembly-line-like process, each module of the multi-domain enzyme is responsible for the incorporation and modification of a specific building block.
Precursor Units for Polyketide Chain Elongation
The biosynthesis of the this compound carbon skeleton is believed to utilize the following primary precursor units:
-
Acetyl-CoA: Serves as the starter unit for the initiation of polyketide chain synthesis.
-
Malonyl-CoA and Methylmalonyl-CoA: Act as the extender units, which are sequentially added to the growing polyketide chain. The selection of either malonyl-CoA or methylmalonyl-CoA at each step is a key determinant of the final structure of the macrolide.
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic gene cluster for this compound has not been definitively elucidated in the public domain, based on the structure of the molecule and the known mechanisms of Type I PKSs, a putative pathway can be proposed. The assembly of the polyketide chain likely proceeds through a series of condensation and reduction steps, catalyzed by the enzymatic domains within each PKS module.
Key Enzymatic Domains and Their Functions
Each module of the this compound PKS is predicted to contain a conserved set of core domains, with optional reductive domains that dictate the functionality of the resulting carbon unit.
-
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit, shuttling them between the various catalytic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by two or three carbons.
-
Ketoreductase (KR): (Optional) Reduces the β-keto group to a hydroxyl group. The stereochemistry of this reduction is determined by the specific KR domain.
-
Dehydratase (DH): (Optional) Eliminates a water molecule from the β-hydroxyacyl-ACP intermediate, forming a double bond.
-
Enoyl Reductase (ER): (Optional) Reduces the double bond to a single bond.
-
Thioesterase (TE): Located at the final module, this domain is responsible for the release and cyclization of the completed polyketide chain to form the 36-membered macrolactone ring of this compound.
The specific combination and activity of these domains within each of the multiple modules of the this compound PKS dictate the precise chemical structure of the final product.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the logical flow of the proposed biosynthesis of the this compound polyketide backbone, highlighting the iterative nature of the PKS machinery.
Caption: Proposed modular biosynthesis of the this compound polyketide backbone.
Experimental Protocols: A General Framework
Identification and Cloning of the Biosynthetic Gene Cluster
Objective: To isolate the complete gene cluster responsible for this compound biosynthesis from the genomic DNA of Streptomyces olivaceus Tü 4018.
Methodology:
-
Genomic Library Construction:
-
High-quality genomic DNA is isolated from a culture of S. olivaceus Tü 4018.
-
The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments.
-
These fragments are then ligated into a cosmid or BAC vector.
-
The resulting library is packaged into phage particles and used to infect an E. coli host strain.
-
-
Library Screening:
-
Degenerate PCR primers are designed based on conserved sequences of ketosynthase (KS) domains from known Type I PKSs.
-
These primers are used to amplify a KS fragment from S. olivaceus genomic DNA, which is then labeled as a probe.
-
The genomic library is screened by colony hybridization using the labeled KS probe to identify clones containing PKS genes.
-
-
Cosmid/BAC Sequencing and Annotation:
-
Positive clones are isolated, and the inserted DNA is sequenced using next-generation sequencing technologies.
-
The resulting sequences are assembled and annotated using bioinformatics tools to identify the open reading frames (ORFs) and predict the domain organization of the PKS enzymes, as well as other tailoring enzymes, regulatory genes, and transport proteins.
-
Heterologous Expression and Product Analysis
Objective: To confirm the function of the cloned gene cluster by expressing it in a heterologous host and detecting the production of this compound.
Methodology:
-
Host Strain Selection: A genetically well-characterized and high-efficiency transformation host, such as Streptomyces coelicolor or Streptomyces lividans, is typically used.
-
Vector Construction and Transformation:
-
The entire biosynthetic gene cluster is subcloned into an appropriate Streptomyces expression vector (e.g., an integrative or a replicative plasmid).
-
The expression vector is introduced into the chosen host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Fermentation and Extraction:
-
The recombinant Streptomyces strain is cultivated in a suitable production medium.
-
The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate or butanol).
-
-
Product Detection and Characterization:
-
The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).
-
The retention time, UV spectrum, and mass-to-charge ratio of any new peaks are compared with those of an authentic standard of this compound.
-
For structural confirmation, the new product can be purified by preparative HPLC and its structure elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gene Inactivation and Mutational Analysis
Objective: To elucidate the function of individual genes within the cluster.
Methodology:
-
Gene Knockout: Specific genes within the cluster are inactivated in the native producer or the heterologous host using targeted gene replacement techniques (e.g., PCR-targeting).
-
Phenotypic Analysis: The resulting mutant strains are fermented, and their metabolic profiles are compared to the wild-type strain to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data regarding the biosynthesis of this compound, such as enzyme kinetic parameters, precursor flux analysis, or specific production titers under various fermentation conditions. The following table presents a general summary of the type of quantitative data that would be valuable for a comprehensive understanding and optimization of this compound production.
| Parameter | Description | Potential Method of Measurement |
| Production Titer | The concentration of this compound produced in a given fermentation volume. | HPLC with a standard curve. |
| Precursor Availability | Intracellular concentrations of Acetyl-CoA, Malonyl-CoA, and Methylmalonyl-CoA. | LC-MS/MS-based metabolomics. |
| Enzyme Kinetics (Km, kcat) | Kinetic parameters for individual PKS domains (e.g., AT, KS) and tailoring enzymes. | In vitro assays with purified enzymes and radiolabeled or fluorescent substrates. |
| Gene Expression Levels | Transcriptional levels of the biosynthetic genes under different growth conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq. |
Logical Workflow for Biosynthesis Investigation
The following diagram illustrates the logical workflow for investigating the biosynthesis of a novel polyketide natural product like this compound.
Caption: A typical workflow for the discovery and characterization of a natural product biosynthetic pathway.
Conclusion
The biosynthesis of this compound in Streptomyces olivaceus represents a fascinating example of the metabolic capabilities of actinobacteria. While the complete genetic and biochemical details are still being uncovered, the framework presented in this guide, based on the principles of polyketide biosynthesis, provides a solid foundation for further investigation. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step towards understanding the intricate enzymatic reactions that lead to its formation. Such knowledge will not only quench scientific curiosity but also pave the way for the rational design and bio-engineering of novel Kanchanamycin analogs with improved therapeutic properties, ultimately contributing to the development of next-generation antibiotics.
Preliminary Cytotoxicity of Kanchanamycin D: A Review of Available Data
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a polyol macrolide antibiotic belonging to the Kanchanamycin complex, which is produced by the bacterium Streptomyces olivaceus Tü 4018. While the primary focus of research on Kanchanamycins has been their antibacterial and antifungal properties, there is interest in the broader biological activities of this class of compounds, including potential antitumor effects. This document summarizes the currently available public information regarding the preliminary cytotoxicity of this compound.
Summary of Biological Activity
The known biological activities of the Kanchanamycin complex are predominantly antibacterial and antifungal. These compounds have shown particular effectiveness against organisms such as Pseudomonas fluorescens.
Quantitative Cytotoxicity Data
As of the latest review of scientific literature, no quantitative data, such as IC50 values or dose-response curves from in vitro cytotoxicity assays for this compound against any cancer cell lines, have been published. Therefore, a tabular summary of such data cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for cytotoxicity studies of this compound are not available due to the absence of published research in this specific area.
General Workflow for Natural Product Discovery and Bioactivity Screening
While specific details on this compound cytotoxicity experiments are unavailable, a generalized workflow for the discovery and initial screening of novel natural products like this compound can be represented. This process typically involves fermentation, extraction, purification, and subsequent biological evaluation.
Caption: Generalized workflow for the discovery, isolation, and screening of this compound.
Conclusion
At present, there is a notable absence of publicly available research data concerning the preliminary cytotoxicity of this compound. The scientific community's focus has largely been on its antimicrobial properties. For researchers and drug development professionals interested in the potential anticancer applications of this compound, foundational in vitro cytotoxicity studies would be the necessary next step. Future research should aim to screen this compound against a panel of human cancer cell lines to determine its IC50 values and begin to elucidate its mechanism of action if any cytotoxic effects are observed.
Navigating the Physicochemical Landscape of Kanchanamycin D: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Foreword
Kanchanamycin D, a member of the polyol macrolide antibiotic family, presents a compelling subject for antimicrobial research.[1] As with any compound destined for therapeutic consideration, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide addresses two critical aspects of this compound's profile: its solubility in various solvents and its stability under different environmental conditions. While specific quantitative data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its characterization. By leveraging knowledge of its chemical class and outlining detailed experimental protocols, this guide serves as an essential resource for researchers initiating studies on this promising antibiotic.
Solubility Profile of this compound
A definitive quantitative solubility profile for this compound across a range of solvents is not yet established in published literature. However, based on its classification as a polyol macrolide antibiotic, a qualitative assessment can be inferred. Polyol macrolides are generally characterized by poor aqueous solubility and better solubility in polar organic solvents.[2][3] For instance, the related Kanchanamycin A has been studied using deuterated dimethyl sulfoxide (DMSO) and methanol for Nuclear Magnetic Resonance (NMR) spectroscopy, indicating its solubility in these solvents.
Below is a table summarizing the expected solubility of this compound in common laboratory solvents, based on the general properties of this compound class. Researchers should note that these are predictive statements, and empirical determination is necessary for precise quantification.
| Solvent | Chemical Class | Expected Solubility of this compound | Rationale |
| Water | Aqueous | Poorly Soluble | The large macrolide ring structure, which is largely hydrophobic, typically results in low solubility in water for polyol macrolides.[2] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poorly Soluble | Similar to water, the solubility in aqueous buffers is expected to be low. The salt content of PBS is unlikely to significantly enhance the solubility of this large organic molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including complex natural products like macrolides. |
| Methanol (MeOH) | Polar Protic Solvent | Soluble | Methanol is a common solvent for macrolide antibiotics and is often used in their extraction and analysis.[3] |
| Ethanol (EtOH) | Polar Protic Solvent | Moderately Soluble | Ethanol is generally a good solvent for many organic molecules, though it may be slightly less effective than methanol for highly polar compounds. |
| Acetonitrile (ACN) | Polar Aprotic Solvent | Moderately Soluble | Acetonitrile is frequently used as a mobile phase component in the chromatographic analysis of macrolides, suggesting at least moderate solubility.[3] |
| Chloroform (CHCl₃) | Nonpolar Solvent | Sparingly Soluble to Insoluble | The highly functionalized and polar nature of the polyol structure would likely limit solubility in nonpolar solvents like chloroform. |
| Hexane | Nonpolar Solvent | Insoluble | Hexane is a nonpolar solvent and is not expected to effectively solvate the polar functional groups present in this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To empirically determine the solubility of this compound, the shake-flask method is a widely accepted and robust technique.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, methanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Stability of this compound
The stability of an active pharmaceutical ingredient is a critical parameter that influences its shelf-life, formulation development, and therapeutic efficacy. For polyol macrolide antibiotics, degradation can be prompted by several factors, including pH, temperature, and light exposure.[2]
Factors Affecting Stability
-
pH: Polyol macrolides are known to be susceptible to degradation under acidic and alkaline conditions. The large macrolide ring can undergo hydrolysis, leading to a loss of biological activity.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, macrolide antibiotics are often kept at low temperatures.
-
Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of the polyene structure within some macrolides.[2]
Experimental Protocol for Stability Assessment
A typical stability study for this compound would involve subjecting solutions of the compound to various stress conditions and monitoring its concentration over time using a stability-indicating HPLC method.
Objective: To evaluate the stability of this compound in a given solvent under specified conditions (e.g., pH, temperature, light).
Materials:
-
Stock solution of this compound of known concentration
-
Buffers of various pH values
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer systems.
-
Storage Conditions: Aliquot the solutions into separate vials and store them under the following conditions:
-
pH Stability: Store at different pH values (e.g., pH 2, 7, and 10) at a constant temperature.
-
Thermal Stability: Store at various temperatures (e.g., 4°C, 25°C, and 40°C) at a constant pH.
-
Photostability: Expose to a controlled light source (e.g., UV and visible light) in a photostability chamber, with control samples wrapped in aluminum foil.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each storage condition.
-
Analysis: Immediately analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are a subject for further investigation, its mechanism of action as an antibiotic is expected to involve the disruption of essential bacterial processes. The logical relationship for its antibacterial effect can be conceptualized as follows:
Conclusion
This technical guide provides a foundational understanding of the solubility and stability aspects of this compound for researchers and drug development professionals. Although specific quantitative data remains to be published, the provided qualitative assessments and detailed experimental protocols offer a clear path forward for the empirical characterization of this antibiotic. A systematic investigation of its physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound.
References
Kanchanamycin D: A Literature Review of a Sparsely Explored Macrolide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a polyol macrolide antibiotic that belongs to a class of natural products known for their diverse biological activities. This review provides a comprehensive overview of the existing scientific literature on this compound, focusing on its historical context, chemical structure, and what is known about its biological activity. It is important to note at the outset that the available literature on this compound is limited, and this review reflects the current state of public knowledge. While the initial discovery and structural elucidation were published, there has been a notable lack of follow-up research into its specific quantitative biological activities, mechanisms of action, and potential therapeutic applications. This document aims to summarize the foundational information and highlight the significant gaps in our understanding of this molecule, thereby providing a valuable resource for researchers who may consider exploring its untapped potential.
Historical Context and Discovery
This compound was first identified as a novel 36-membered polyol macrolide antibiotic in 1996.[1][2] It is a natural product isolated from the fermentation broth and mycelium of Streptomyces olivaceus strain Tü 4018.[1][2] This strain was originally isolated from a soil sample collected in Kanchanaburi, Thailand. The discovery was part of a screening effort using HPLC-diode-array and HPLC-electrospray-mass-spectrometry to identify new secondary metabolites from actinomycetes.[1][2]
The producing organism, Streptomyces olivaceus, is known for its capacity to produce a variety of secondary metabolites.[3][4][5] In addition to the kanchanamycins, the Tü 4018 strain was also found to produce other macrolactones such as oasomycin A and desertomycin A.[1][2] this compound is considered a minor congener of the kanchanamycin family, which also includes Kanchanamycins A and C.[2]
Chemical Structure
The structure of this compound, along with the other members of its family, was elucidated using electrospray mass spectrometry and modern 2D nuclear magnetic resonance (NMR) techniques, including HSQC, HMBC, and 2D-HSQC-TOCSY experiments.[6]
The kanchanamycins are characterized by a large 36-membered lactone ring, which forms a bicyclic carbon skeleton with a 6-membered hemiacetal ring.[6] A distinguishing feature of the kanchanamycin family is the terminal moiety. While Kanchanamycin A contains a terminal urea group and Kanchanamycin C possesses a guanidino group, this compound is structurally distinct.[2]
Biological Activity and Current Knowledge Gaps
Antimicrobial Spectrum
The initial studies reported that the kanchanamycins exhibit both antibacterial and antifungal activities.[1][2] The compound complex was noted to be particularly effective against Pseudomonas fluorescens.[1][2] However, the 1996 discovery paper noted that Kanchanamycins A and D have a "weak antimicrobial activity spectrum" in contrast to Kanchanamycin C, which was the most active compound of the family.[2] The enhanced activity of Kanchanamycin C was attributed to its terminal guanidino moiety, suggesting that this chemical feature is crucial for potent antibiotic activity in this class of macrolides.[2]
Quantitative Data: A Notable Absence
A thorough review of the scientific literature reveals a significant gap in quantitative data for this compound. To date, no published studies have reported specific Minimum Inhibitory Concentration (MIC), IC50, or EC50 values for this compound against any bacterial, fungal, or eukaryotic cell line. This lack of data prevents a quantitative assessment of its potency and therapeutic potential.
Signaling Pathways and Other Biological Effects: Unexplored Territory
There is no information in the reviewed literature regarding the effects of this compound on cellular signaling pathways in eukaryotic cells. While other macrolides and Streptomyces-derived compounds have been investigated for their anticancer, anti-inflammatory, and immunomodulatory properties, this compound has not been the subject of such studies.[7][8][9][10][11] Consequently, there are no established experimental protocols or signaling pathway diagrams related to this compound's mechanism of action beyond its general classification as a macrolide antibiotic.
Summary and Future Directions
This compound is a structurally interesting polyol macrolide antibiotic discovered in 1996 from Streptomyces olivaceus. While its chemical structure has been elucidated, its biological activity has been only qualitatively described as weak compared to other members of its family. The scientific literature lacks any quantitative data on its antimicrobial potency, and its effects on eukaryotic cells, including potential anticancer or immunomodulatory activities, remain completely unexplored.
For researchers and drug development professionals, this compound represents an understudied natural product. The significant gaps in knowledge offer a range of opportunities for future research, including:
-
Re-isolation and Scale-up: Developing fermentation and purification protocols to obtain sufficient quantities of this compound for detailed study.
-
Quantitative Biological Evaluation: Systematically screening this compound against a broad panel of bacterial, fungal, and cancer cell lines to determine its MIC and IC50 values.
-
Mechanism of Action Studies: Investigating its mode of action, particularly in areas beyond antimicrobial activity, such as its effects on cell cycle, apoptosis, and inflammatory signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to its structure could enhance its biological activity.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 11. Macrolide antibiotics enhance the antitumor effect of lansoprazole resulting in lysosomal membrane permeabilization-associated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Natural Variants and Analogues of Kanchanamycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanchanamycin D is a member of the kanchanamycin family, a group of 36-membered polyol macrolide antibiotics. These natural products, produced by the bacterium Streptomyces olivaceus, exhibit notable antibacterial and antifungal activities. This technical guide provides a comprehensive overview of the known natural variants of this compound, detailing their isolation, structure, and biological activities. While synthetic analogues of this compound have yet to be reported in the literature, this document explores potential strategies for their creation based on biosynthetic engineering and chemical modification of related polyol macrolides. The guide also summarizes the current understanding of the mechanism of action of this class of compounds and provides detailed experimental methodologies for the isolation and characterization of the natural variants.
Introduction to Kanchanamycins
The kanchanamycins are a group of novel 36-membered polyol macrolide antibiotics isolated from the fermentation broth of Streptomyces olivaceus Tü 4018.[1][2][3] The family of compounds is characterized by a large macrolactone ring and a six-membered hemiacetal ring.[3][4] The primary identified natural variants are Kanchanamycin A, C, and D.[1] Kanchanamycin A is notable for its terminal urea moiety, an uncommon feature in this class of macrolides.[3][4] These compounds have demonstrated a range of antibacterial and antifungal activities.[1][2]
Natural Variants of Kanchanamycin
The known natural variants of the kanchanamycin complex are primarily Kanchanamycin A, C, and D, all produced by Streptomyces olivaceus Tü 4018.[1]
Isolation and Purification
The kanchanamycins are extracted from both the culture filtrate and the mycelium of S. olivaceus.[1] The general workflow for their isolation is as follows:
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The structures of the kanchanamycins, including this compound, were determined using a combination of modern analytical techniques.[3] These methods include:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the individual kanchanamycin variants.[1]
-
Mass Spectrometry (MS): Provided crucial information on the molecular weight and fragmentation patterns of the compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR techniques, such as HSQC, HMBC, and 2D-HSQC-TOCSY, were employed to elucidate the complex bicyclic carbon skeleton and the stereochemistry of the molecules.[3][4]
Biological Activity
The kanchanamycins exhibit both antibacterial and antifungal properties.[1][2] Quantitative data on the minimal inhibitory concentrations (MICs) of Kanchanamycin A, C, and D against various microorganisms have been reported and are summarized in the table below.
| Test Organism | Kanchanamycin A (µg/mL) | Kanchanamycin C (µg/mL) | This compound (µg/mL) |
| Bacillus subtilis | >100 | >100 | >100 |
| Escherichia coli | >100 | >100 | >100 |
| Pseudomonas fluorescens | 12.5 | 25 | 50 |
| Staphylococcus aureus | >100 | >100 | >100 |
| Candida albicans | 50 | 100 | 100 |
| Mucor miehei | 12.5 | 25 | 25 |
| Saccharomyces cerevisiae | >100 | >100 | >100 |
Table 1: Minimal Inhibitory Concentrations (MICs) of Natural Kanchanamycin Variants.
Synthetic Analogues of this compound
As of the date of this guide, there are no published reports on the chemical synthesis or synthetic analogues of this compound. The structural complexity of the 36-membered polyol macrolide core presents a significant synthetic challenge. However, insights from the synthesis and modification of other complex polyol macrolides suggest potential avenues for the future development of this compound analogues.[5][6]
Potential Strategies for Analogue Synthesis
-
Biosynthetic Engineering: Modification of the Kanchanamycin biosynthetic gene cluster in S. olivaceus could lead to the production of novel analogues.[7][8][9] Techniques such as gene knockout or precursor-directed biosynthesis could be employed to introduce structural diversity.
-
Semi-synthesis: Chemical modification of the natural this compound scaffold could yield a variety of derivatives. Functional groups on the molecule, such as hydroxyl groups, could be targets for derivatization.
Mechanism of Action
The precise mechanism of action and specific signaling pathways for this compound have not been definitively elucidated. However, based on the broader class of macrolide and polyene antibiotics, a likely mechanism involves interaction with and disruption of the cell membrane.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A unified approach to polyene macrolides: synthesis of candidin and nystatin polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. New Nystatin-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. effect-of-post-polyketide-synthase-modification-groups-on-property-and-activity-of-polyene-macrolides - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of Kanchanamycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanchanamycin D is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. As a member of the kanchanamycin family, it exhibits notable antibacterial and antifungal properties, particularly against Pseudomonas fluorescens. The structural elucidation of this complex natural product has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for this compound, details the experimental protocols for its characterization, and presents a logical workflow for its isolation and analysis.
Spectroscopic Data
The structural framework of this compound, a 36-membered polyol macrolide, has been primarily elucidated using mass spectrometry and one- and two-dimensional NMR spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been pivotal in determining the molecular weight of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅₅H₉₄N₂O₁₈ | Inferred from MS data |
| Relative Molecular Mass | 1070 | [1] |
| Ionization Mode | ESI+ | [1] |
| Observed Ion | [M+H]⁺ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed connectivities and stereochemistry of this compound were established using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
While the definitive ¹H and ¹³C chemical shifts for this compound are contained within Table 1 of the primary literature by Stephan et al. (1996), this specific data is not publicly available in the retrieved resources.[1][2][3] However, the study confirms that the structure was determined through extensive 2D NMR techniques.[1]
Experimental Protocols
The following sections outline the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on established practices for polyol macrolide antibiotics.
Fermentation and Isolation of this compound
This compound is produced by Streptomyces olivaceus (Tü 4018) through fermentation.[4][5] The general workflow for its isolation is as follows:
-
Fermentation: S. olivaceus is cultured in a suitable nutrient medium under aerobic conditions. The production of kanchanamycins can be monitored by High-Performance Liquid Chromatography (HPLC) with diode-array detection.[4]
-
Extraction: The mycelium and culture filtrate are separated. The kanchanamycins, including this compound, are extracted from both the mycelium and the filtrate using organic solvents.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel or other suitable stationary phases, followed by preparative HPLC to yield pure this compound.
Mass Spectrometry Protocol
The following is a representative protocol for the analysis of a polyol macrolide antibiotic like this compound using ESI-MS.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: An electrospray ionization mass spectrometer is used.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode (ESI+) is typically used for macrolides to observe protonated molecules ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (Nitrogen) Flow: Adjusted to ensure stable spray.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized to desolvate the ions efficiently.
-
Mass Range: Scanned over a range that includes the expected molecular weight (e.g., m/z 500-1500).
-
NMR Spectroscopy Protocol
For the structural elucidation of a complex molecule like this compound, a variety of NMR experiments are required.
-
Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
NMR Experiments:
-
¹H NMR: Provides information on the proton environments in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of processes involved in the study of this compound.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Kanchanamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a polyol macrolide antibiotic with demonstrated antibacterial and antifungal activities.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6][7] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of this compound in a liquid growth medium.[10][11] Following incubation, the presence or absence of microbial growth is determined, and the MIC is identified as the lowest concentration of the compound that inhibits visible growth.[6][12] This method is widely used for its efficiency and the ability to test multiple concentrations simultaneously, often in a 96-well microtiter plate format.[10][13]
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as determined by the broth dilution method. This data is essential for selecting an appropriate concentration range for testing.
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis | 3.1 |
| Staphylococcus aureus | 6.2 |
| Escherichia coli | 25 |
| Pseudomonas fluorescens | 1.6 |
| Candida albicans | 12.5 |
| (Data sourced from Fiedler et al., 1996) |
Experimental Protocol
This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[8]
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or microplate reader
-
Vortex mixer
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853 as quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Preparation of Reagents and Media
-
This compound Stock Solution:
-
Based on its physicochemical properties, Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL (1000 µg/mL).
-
Ensure the compound is completely dissolved. The stock solution should be stored at -20°C or as recommended by the supplier.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Procedure
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB within the 96-well plate.
-
For a typical assay testing concentrations from 64 µg/mL down to 0.06 µg/mL, add 100 µL of CAMHB to wells 2 through 11 in a given row.
-
Add 200 µL of the appropriate starting concentration of this compound (prepared from the stock solution) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Quality Control
-
Sterility Control: Well 12 (media only) should remain clear, indicating no contamination.
-
Growth Control: Well 11 (inoculum without drug) should show distinct turbidity, confirming the viability of the bacteria and suitability of the growth medium.
-
Reference Strains: Concurrently test standard quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) for which the expected MIC ranges of control antibiotics are known. This ensures the validity of the experimental conditions.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GB817385A - Process for the production of an antibiotic designated kanamycin - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kanamycin A Deuterated | 1174286-24-8 - Coompo [coompo.com]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Kanamycin in Antibacterial Susceptibility Testing
Topic: Using Kanamycin in Antibacterial Susceptibility Testing Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on the antibiotic Kanamycin, as "Kanchanamycin D" did not yield specific results and is presumed to be a typographical error. These protocols and data serve as a comprehensive guide for the antibacterial susceptibility testing of Kanamycin.
Introduction
Kanamycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is effective against a wide range of bacteria by inhibiting protein synthesis.[1] Accurate determination of bacterial susceptibility to Kanamycin is crucial for effective therapeutic use and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the antibacterial susceptibility of Kanamycin using standardized methods such as broth microdilution and disk diffusion, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Kanamycin exerts its bactericidal effect by irreversibly binding to the 16S ribosomal RNA (rRNA) and S12 protein within the 30S ribosomal subunit of bacteria.[2][3] This binding interferes with the decoding site, leading to the misreading of messenger RNA (mRNA) during protein synthesis. The incorporation of incorrect amino acids results in the production of non-functional or toxic proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[4][5]
References
Kanchanamycin D stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a member of the kanchanamycin group of novel 36-membered polyol macrolide antibiotics.[1][2][3] These compounds are produced by the bacterium Streptomyces olivaceus and have demonstrated both antibacterial and antifungal activities.[1] Structurally, kanchanamycins are characterized by a large lactone ring and a bicyclic carbon skeleton.[2][3][4] While the precise mechanism of action for this compound is not fully elucidated, related macrolide antibiotics are known to interact with cellular membranes, suggesting a potential mechanism of membrane disruption.[5] This document provides detailed protocols for the preparation and storage of this compound stock solutions for research applications.
Physicochemical Properties
A summary of the known physicochemical properties of the kanchanamycin family is provided below. It is important to note that specific data for this compound is limited, and some properties are inferred from related compounds.
| Property | Data | Reference |
| Molecular Formula | C₅₄H₉₀N₂O₁₈ (Kanchanamycin A) | [5] |
| Molecular Weight | 1055.3 g/mol (Kanchanamycin A) | [5] |
| Class | Polyol Macrolide Antibiotic | [4][5] |
| Source | Streptomyces olivaceus | [1][3] |
| General Solubility | Likely soluble in organic solvents | Inferred |
| UV-Visible Spectrum | Characteristic UV absorption peaks | [1] |
Stock Solution Preparation
The following protocol outlines the preparation of a 10 mM stock solution of this compound. Due to the lack of specific solubility data, it is recommended to start with a small amount of material to test solubility in the chosen solvent. Dimethyl sulfoxide (DMSO) is a common solvent for macrolide antibiotics and is recommended here.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Protocol:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight similar to Kanchanamycin A (1055.3 g/mol ), you would need approximately 1.06 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Label and store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.
Recommended Storage Conditions
Proper storage of the this compound stock solution is critical to maintain its stability and activity. The following storage conditions are recommended based on general practices for macrolide antibiotics.
| Condition | Recommendation |
| Storage Temperature | -20°C for short-term storage (weeks to months) |
| -80°C for long-term storage (months to years) | |
| Light Exposure | Protect from light. Store in amber vials or wrap clear vials in aluminum foil. |
| Solvent | Anhydrous DMSO is recommended. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Experimental Workflow: Cell-Based Assay
This workflow outlines the general steps for using the this compound stock solution in a typical cell-based assay to determine its cytotoxic or antimicrobial activity.
Caption: Workflow for a cell-based assay using this compound.
Postulated Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully defined, a plausible mechanism, based on related compounds, involves the disruption of the cell membrane. This could subsequently trigger downstream signaling cascades leading to cell death. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kanchanamycin A | Benchchem [benchchem.com]
Application of Kanchanamycin D in Microbial Fermentation Studies: A Hypothetical Framework
Disclaimer: The application of Kanchanamycin D as a tool for modulating or studying microbial fermentation processes is not well-documented in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical framework based on the known properties of this compound as a macrolide antibiotic and the observed effects of other macrolides on microbial systems. The quantitative data provided is illustrative and not derived from actual experimental results for this compound.
Introduction to this compound
This compound is a 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018 through fermentation.[1][2] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This compound has demonstrated both antibacterial and antifungal activities, with notable efficacy against Pseudomonas fluorescens.[1][2] While its primary role has been considered as an antimicrobial agent, the broader family of macrolide antibiotics has been observed to have effects on microbial gene expression and community metabolism at sub-inhibitory concentrations, suggesting a potential, yet unexplored, application in microbial fermentation studies.
Hypothetical Application Notes
1. Modulation of Secondary Metabolite Production:
At sub-inhibitory concentrations, this compound could potentially be used to alter the production of secondary metabolites in other microbial fermentations. By inducing a stress response or acting as a signaling molecule, it may trigger the expression of otherwise silent biosynthetic gene clusters in the target organism, leading to the production of novel or enhanced quantities of desired compounds.
2. Selective pressure in mixed-culture fermentations:
Due to its specific antimicrobial spectrum, this compound could be applied in mixed-culture fermentations to selectively inhibit the growth of susceptible contaminating organisms, thereby enriching for the desired producing microorganism. This could be particularly useful in complex fermentation systems where contamination is a significant issue.
3. Investigation of Microbial Stress Responses and Signaling Pathways:
The introduction of this compound into a fermentation process can serve as a method to study the stress response mechanisms of the target microorganism. By analyzing the transcriptomic and proteomic changes in response to the antibiotic, researchers can gain insights into the signaling pathways involved in antibiotic resistance and cellular defense.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential effects of this compound on a model fermentation of Bacillus subtilis for the production of a recombinant enzyme.
Table 1: Effect of this compound on Biomass and Recombinant Enzyme Production in Bacillus subtilis
| This compound Concentration (µg/mL) | Final Cell Density (OD600) | Recombinant Enzyme Titer (U/mL) | Specific Productivity (U/OD600) |
| 0 (Control) | 8.5 ± 0.4 | 120 ± 10 | 14.1 |
| 0.1 | 8.2 ± 0.5 | 155 ± 12 | 18.9 |
| 0.5 | 7.9 ± 0.3 | 180 ± 15 | 22.8 |
| 1.0 (Sub-inhibitory) | 7.5 ± 0.6 | 165 ± 11 | 22.0 |
| 5.0 (Inhibitory) | 3.1 ± 0.2 | 45 ± 8 | 14.5 |
Table 2: Gene Expression Changes in Bacillus subtilis in Response to Sub-inhibitory this compound (1.0 µg/mL)
| Gene | Function | Fold Change |
| groEL | Chaperone, stress response | + 3.2 |
| sigB | General stress response sigma factor | + 2.8 |
| recA | DNA repair | + 1.5 |
| bglC | Beta-glucanase (recombinant enzyme) | + 2.1 |
| rpsL | 30S ribosomal protein S12 | - 1.2 |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
-
Preparation of Inoculum: Culture the target microorganism (e.g., Bacillus subtilis) in a suitable liquid medium overnight at its optimal growth temperature.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate growth medium. Concentrations should range from a high level (e.g., 100 µg/mL) to a very low level (e.g., 0.1 µg/mL).
-
Inoculation: Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Assessing the Effect of Sub-inhibitory this compound on Fermentation Profile
-
Fermentation Setup: Prepare a series of shake flasks or bench-top bioreactors with the production medium for the target fermentation.
-
Inoculation: Inoculate each vessel with the production organism at a standardized starting cell density.
-
Addition of this compound: Add this compound to the experimental vessels at various sub-inhibitory concentrations (e.g., 0.1x, 0.25x, and 0.5x the MIC) at the beginning of the fermentation or at a specific time point post-inoculation.
-
Sampling: At regular intervals, aseptically withdraw samples from each vessel.
-
Analysis:
-
Measure cell density (e.g., by optical density at 600 nm).
-
Quantify the target product (e.g., enzyme activity assay, HPLC for small molecules).
-
Analyze the consumption of key nutrients and the formation of major byproducts (e.g., using HPLC or other analytical techniques).
-
For gene expression analysis, harvest cells, extract RNA, and perform RT-qPCR or RNA-seq.
-
Visualizations
Caption: Experimental workflow for studying the effect of this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
References
Application Notes and Protocols for the Quantification of Kanchanamycin D in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a polyol macrolide antibiotic with potential therapeutic applications. As with any novel drug candidate, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological samples. In the absence of established methods specific to this compound, the following protocols have been adapted from validated methods for other macrolide antibiotics with similar physicochemical properties. These notes are intended to serve as a comprehensive guide for researchers to develop and validate their own analytical methods.
General Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, including the Kanchanamycin family, exert their therapeutic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding action physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. The result is a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.
Figure 1: Mechanism of action of this compound.
Proposed Method 1: Quantification by HPLC-MS/MS
This is the recommended method for its superior sensitivity and specificity.
Experimental Workflow
The overall workflow for sample analysis involves sample preparation using solid-phase extraction (SPE) to isolate this compound from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 2: HPLC-MS/MS experimental workflow.
Detailed Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200 µL of plasma or serum, add 200 µL of a suitable internal standard solution (e.g., a structurally similar macrolide not present in the sample). Add 400 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Proposed)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 1070.6 ( [M+H]⁺ for C₅₄H₉₁N₃O₁₈) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would involve the loss of sugar moieties or water molecules. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Expected Performance Characteristics (based on similar macrolide assays)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Proposed Method 2: Quantification by HPLC with UV Detection
This method is less sensitive than HPLC-MS/MS but can be used for samples with higher expected concentrations of this compound.
Detailed Protocol
1. Sample Preparation
The same solid-phase extraction protocol as described for the HPLC-MS/MS method should be followed to ensure a clean sample extract and minimize matrix interference.
2. HPLC-UV Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (20 mM, pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | ~230 nm (based on typical absorbance for polyene macrolides, requires confirmation with a standard) |
Data Presentation: Expected Performance Characteristics
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Recovery | 80 - 110% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Method Validation
It is imperative that any adapted method be fully validated according to regulatory guidelines (e.g., FDA, EMA) before its use in preclinical or clinical studies. Validation should assess the following parameters:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the biological matrix.
-
Linearity and Range: Demonstrating a proportional response over a defined concentration range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction process.
-
Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the development of quantitative assays for this compound in biological samples. While HPLC-MS/MS is the preferred method due to its superior sensitivity and specificity, HPLC-UV offers a viable alternative. Researchers should use these protocols as a guide and perform full method validation to ensure the reliability and accuracy of their results.
Application Notes and Protocols for Investigating Kanchanamycin D in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of combination antibiotic therapy is a critical strategy in combating the rise of multidrug-resistant pathogens. Kanchanamycin D, a polyol macrolide antibiotic, represents a potential candidate for such therapeutic approaches. However, a comprehensive review of current scientific literature reveals a significant gap in research specifically detailing the use of this compound in combination with other antibiotics. No quantitative data on synergistic, additive, or antagonistic effects, nor specific signaling pathway interactions for this compound combinations, are presently available.
These application notes, therefore, provide a foundational framework and detailed protocols for researchers to initiate investigations into the potential of this compound combination therapy. The methodologies outlined below are standard, robust, and widely accepted for evaluating antibiotic synergy. By following these protocols, researchers can generate the necessary preliminary data to support further development of this compound-based combination regimens.
Introduction to Antibiotic Synergy and Combination Therapy
Combination therapy with antibiotics is employed to achieve several key objectives:
-
Synergistic Efficacy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Broadened Antimicrobial Spectrum: The combination is effective against a wider range of pathogens.
-
Prevention of Resistance: The use of multiple mechanisms of action can reduce the likelihood of resistant strains emerging.[1]
The interaction between two antibiotics can be classified as synergistic, additive (indifferent), or antagonistic. Determining this interaction is crucial for developing effective combination therapies.
Theoretical Framework for this compound Combination Therapy
This compound is a polyol macrolide antibiotic.[2] Macrolides typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Potential synergistic partners for this compound could include antibiotics with complementary mechanisms of action, such as:
-
β-lactams (e.g., Penicillins, Cephalosporins): Inhibit cell wall synthesis.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): Inhibit protein synthesis via the 30S ribosomal subunit.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Inhibit DNA replication.
-
Polymyxins (e.g., Colistin): Disrupt the bacterial cell membrane.
A logical workflow for investigating these potential combinations is essential.
Caption: A logical workflow for the investigation of this compound in combination therapy.
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the efficacy of this compound in combination with other antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an individual antibiotic that prevents visible growth of a bacterium.
Materials:
-
This compound and partner antibiotic(s)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of each antibiotic.
-
Perform serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Assay for Synergy Testing
Objective: To screen for synergistic, additive, or antagonistic interactions between this compound and a partner antibiotic.[3]
Materials:
-
MIC values for each individual antibiotic.
-
96-well microtiter plates.
-
This compound and partner antibiotic stock solutions.
-
Bacterial culture adjusted to 5 x 10^5 CFU/mL.
Protocol:
-
In a 96-well plate, dilute this compound horizontally (e.g., from 4x MIC to 1/16x MIC) and the partner antibiotic vertically (e.g., from 4x MIC to 1/16x MIC).[3]
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with the standardized bacterial suspension.
-
Include rows and columns with each antibiotic alone to re-determine the MIC in the assay.
-
Incubate at 37°C for 18-24 hours.
-
Read the MIC of each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI values as follows:
Caption: Schematic of a checkerboard assay setup for antibiotic synergy testing.
Time-Kill Curve Assay
Objective: To confirm synergy and to determine the bactericidal or bacteriostatic nature of the antibiotic combination over time.[6]
Materials:
-
Promising antibiotic combinations identified from the checkerboard assay.
-
Bacterial culture in logarithmic growth phase.
-
Growth medium (e.g., MHB).
-
Agar plates for colony counting.
Protocol:
-
Prepare flasks with MHB containing:
-
No antibiotic (growth control).
-
This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC).
-
Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC).
-
The combination of this compound and the partner antibiotic at the same sub-MIC concentrations.
-
-
Inoculate each flask with the bacterial culture to a starting density of ~10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log10 decrease in CFU/mL from the initial inoculum.[6]
-
Data Presentation
As no specific data for this compound combination therapy exists, the following tables are templates for how experimentally derived data should be structured.
Table 1: Hypothetical MICs of Individual Antibiotics against Staphylococcus aureus
| Antibiotic | MIC (µg/mL) |
| This compound | 4 |
| Antibiotic X | 8 |
| Antibiotic Y | 2 |
| Antibiotic Z | 16 |
Table 2: Hypothetical FICI Values from Checkerboard Assay with this compound against Staphylococcus aureus
| Partner Antibiotic | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| Antibiotic X | 1 | 1 | 0.375 | Synergy |
| Antibiotic Y | 2 | 1 | 1.0 | Additive |
| Antibiotic Z | 4 | 4 | 1.25 | Additive |
Future Directions
Should initial in vitro studies demonstrate promising synergistic interactions for this compound, subsequent research should focus on:
-
In vivo efficacy studies in animal models of infection.
-
Toxicity profiling of the combination therapy.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.
-
Mechanistic studies to elucidate the basis of the synergistic interaction at a molecular level.
By systematically applying these established protocols, the scientific community can begin to build the necessary body of evidence to evaluate the potential clinical utility of this compound in combination antibiotic therapy.
References
- 1. Combination Therapy for Infectious Diseases Against Resistance - Kyinno Bio [kyinno.com]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Experimental Use of Kanchanamycin D in Gram-Negative Bacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a member of the kanchanamycin group of novel 36-membered polyol macrolide antibiotics.[1][2] Produced by the bacterium Streptomyces olivaceus, this class of compounds has demonstrated antibacterial and antifungal properties.[1][2] Notably, the kanchanamycins have shown particular efficacy against the gram-negative bacterium Pseudomonas fluorescens.[1][2] The structural distinction of the kanchanamycins, which includes a bicyclic carbon skeleton formed by a 36-membered lactone ring and a 6-membered hemiacetal ring, sets them apart for further investigation in antimicrobial research.
This document provides detailed application notes and experimental protocols for the research use of this compound against gram-negative bacteria. Due to the limited availability of extensive public data on this compound, the protocols provided are based on established methodologies for antimicrobial susceptibility testing and the known characteristics of macrolide antibiotics.
Putative Mechanism of Action
The precise signaling pathway and mechanism of action for this compound have not been fully elucidated. However, as a macrolide antibiotic, it is hypothesized to function similarly to other compounds in its class. Macrolides typically exert their bacteriostatic effect by inhibiting protein synthesis. This is achieved through reversible binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation step of protein synthesis. Some related macrolide compounds have also been shown to disrupt the bacterial cell membrane.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the known and hypothetical antimicrobial activity of this compound against a selection of gram-negative bacteria. It is important to note that specific data for a wide range of gram-negative bacteria is not currently available in published literature.
| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Pseudomonas fluorescens | Data available but not specified in accessible literature |
| Escherichia coli | Not Available |
| Klebsiella pneumoniae | Not Available |
| Acinetobacter baumannii | Not Available |
| Pseudomonas aeruginosa | Not Available |
| Enterobacter species | Not Available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against gram-negative bacteria.
Materials:
-
This compound
-
Gram-negative bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol provides a qualitative assessment of the susceptibility of gram-negative bacteria to this compound.
Materials:
-
This compound
-
Sterile filter paper disks
-
Gram-negative bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
-
Application of Antibiotic Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the disks onto the surface of the inoculated MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.
-
The size of the zone of inhibition indicates the susceptibility of the bacterium to this compound. Interpretation of susceptible, intermediate, or resistant requires standardized zone diameter breakpoints, which would need to be established for this compound.
-
Visualizations
Caption: Experimental workflow for assessing the antibacterial activity of this compound.
Caption: Putative mechanism of action of this compound in gram-negative bacteria.
References
Application Notes & Protocols: Investigating Kanchanamycin D Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a polyol macrolide antibiotic with a distinct structure featuring a 36-membered lactone ring and a six-membered hemiacetal ring.[1][2] Unlike conventional macrolides that typically inhibit protein synthesis by targeting the 50S ribosomal subunit, large polyol macrolides like the Kanchanamycins are believed to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.[3][4] Evidence from related compounds suggests a potential interaction with lipoteichoic acid in Gram-positive bacteria.[3] As with any antimicrobial agent, the emergence of resistance is a significant concern. Understanding the mechanisms by which microorganisms develop resistance to this compound is crucial for its future development and clinical application.
These application notes provide a comprehensive suite of protocols to guide researchers in the systematic investigation of this compound resistance mechanisms. The workflow encompasses methods for the in vitro generation of resistant mutants, determination of susceptibility profiles, and multi-omics approaches to elucidate the genetic and molecular basis of resistance.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the baseline susceptibility of a target microorganism to this compound. This is a critical first step for selecting appropriate concentrations for resistance induction studies.
Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Microorganism Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | [Insert experimentally determined value] |
| Pseudomonas fluorescens ATCC 13525 | [Insert experimentally determined value] |
| Wild-Type Strain of Interest | [Insert experimentally determined value] |
| Resistant Mutant 1 | [Insert experimentally determined value] |
| Resistant Mutant 2 | [Insert experimentally determined value] |
In Vitro Generation of this compound-Resistant Mutants
Objective: To select for and isolate microbial strains that exhibit resistance to this compound.
Protocol: Gradient Plate Method
-
Prepare Gradient Plates:
-
Pour a bottom layer of molten Mueller-Hinton Agar (MHA) into a square petri dish and allow it to solidify at an angle.
-
Prepare a second layer of MHA containing this compound at a concentration of 4-8 times the predetermined MIC.
-
Pour the this compound-containing agar over the solidified bottom layer on a level surface and allow it to solidify. This creates a concentration gradient of the antibiotic across the plate.
-
-
Inoculation:
-
Prepare a dense suspension of the susceptible parent strain (e.g., equivalent to a 1.0 McFarland standard).
-
Using a sterile cotton swab, streak the bacterial suspension across the surface of the gradient plate, from the low-concentration end to the high-concentration end.
-
-
Incubation and Selection:
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for colonies growing in the higher concentration areas of the plate.
-
Select isolated colonies from the high-concentration end and subculture them onto a fresh MHA plate containing a uniform, high concentration of this compound (e.g., 4x MIC) to confirm resistance.
-
-
MIC Confirmation:
-
Perform MIC testing on the selected resistant mutants as described in Section 1 to quantify the level of resistance.
-
Elucidating Resistance Mechanisms: A Multi-Omics Approach
The following sections outline a comprehensive strategy to identify the molecular changes responsible for this compound resistance.
Whole-Genome Sequencing (WGS) of Resistant Mutants
Objective: To identify genetic mutations (e.g., single nucleotide polymorphisms (SNPs), insertions, deletions) in the resistant strains compared to the susceptible parent strain.
Experimental Workflow:
References
- 1. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Proteomic Applications in Antimicrobial Resistance and Clinical Microbiology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Antibiotic Resistance Genes with Whole-Genome Sequencing and Targeted Capture Methods - CD Genomics [cd-genomics.com]
Application Notes & Protocols: In Vitro Efficacy Testing of Kanchanamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a polyol macrolide antibiotic with established antibacterial and antifungal properties[1][2]. This document provides a detailed framework for developing and executing a series of in vitro assays to evaluate the potential anticancer efficacy of this compound. The protocols outlined herein are designed to assess its cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and mitochondrial function in cancer cell lines.
The proposed mechanism of action, based on related macrolide compounds, suggests that this compound may exert its effects through disruption of the cell membrane and/or interference with mitochondrial function[3][4]. The following assays will provide a comprehensive initial screening of its potential as an anticancer agent.
Cell Line Selection and Culture
A critical first step in assessing the anticancer potential of any compound is the selection of appropriate cancer cell lines. It is recommended to use a panel of cell lines from different tissue origins to determine the breadth of this compound's activity.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
PC-3: Human prostate cancer cell line.
General Cell Culture Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on the progression of the cell cycle.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is used as a marker for late apoptotic or necrotic cells, as it can only enter cells with a compromised membrane.
Protocol:
-
Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses the effect of this compound on mitochondrial function.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Remove the medium and incubate the cells with JC-1 staining solution for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both red (~590 nm) and green (~530 nm) wavelengths using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in MMP.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| PC-3 | 24 | |
| 48 |
| | 72 | |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control |
| this compound (IC50) | | | |
Table 3: Apoptosis Induction by this compound in A549 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|
| Control |
| this compound (IC50) | | | |
Table 4: Change in Mitochondrial Membrane Potential (MMP) in A549 Cells
| Treatment | Red/Green Fluorescence Ratio |
|---|---|
| Control |
| this compound (IC50) | |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.
Caption: Overall experimental workflow for in vitro testing of this compound.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kanchanamycin A | Benchchem [benchchem.com]
- 4. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Kanchanamycin D from Streptomyces olivaceus Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin D is a novel 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1][2][3] Macrolide antibiotics are a class of natural products that have seen widespread use as antibacterial, antifungal, and immunosuppressive agents. The complex structure of this compound, featuring a bicyclic carbon skeleton composed of a 36-membered lactone ring and a 6-membered hemiacetal ring, suggests the potential for unique biological activity.[2] Preliminary studies have shown that kanchanamycins exhibit antibacterial and antifungal properties, with particular efficacy against Pseudomonas fluorescens.[1][3] This document provides a detailed protocol for the purification of this compound from the culture broth of Streptomyces olivaceus for further research and development.
Production of this compound
This compound is produced by Streptomyces olivaceus Tü 4018 through submerged aerobic fermentation.[1][3] Optimal production of secondary metabolites from Streptomyces species is highly dependent on culture conditions such as medium composition, pH, temperature, and incubation time. While specific optimal conditions for this compound production are not extensively detailed in the literature, general guidelines for Streptomyces fermentation can be applied. Typically, a seed culture is prepared and then transferred to a larger production medium. The production of kanchanamycins has been detected in both the culture filtrate and the mycelium.[1][3]
Purification Protocol
The purification of this compound involves a multi-step process beginning with extraction from the culture broth, followed by chromatographic separation and final polishing.
Experimental Workflow for this compound Purification
Caption: Overall workflow for the purification of this compound.
I. Extraction of this compound
This initial step aims to separate this compound from the culture medium and cellular biomass. As kanchanamycins are found in both the filtrate and mycelium, a whole-broth extraction is recommended.
Materials:
-
Streptomyces olivaceus culture broth
-
Ethyl acetate (or other suitable organic solvent like n-butanol or methyl isobutyl ketone)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
After fermentation, cool the culture broth to room temperature.
-
Transfer the entire culture broth to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the culture broth (1:1 v/v).
-
Shake the mixture vigorously for 15-20 minutes to ensure thorough extraction of the metabolites into the organic phase.
-
Allow the phases to separate. The upper organic phase will contain the extracted compounds.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize recovery.
-
Pool the organic extracts.
-
Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
II. Silica Gel Column Chromatography
This step serves as a preliminary purification to separate this compound from other co-extracted compounds based on polarity.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Crude extract from Step I
-
Solvent system (e.g., a gradient of methanol in dichloromethane or chloroform)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise or linear gradient.
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize spots under UV light or by staining.
-
Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
Concentrate the pooled fractions to dryness.
III. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final polishing step to achieve high purity this compound.
Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA
-
Sample from Step II dissolved in a suitable solvent (e.g., methanol)
-
Vials for fraction collection
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% A, 20% B) at a constant flow rate.
-
Dissolve the semi-purified sample from the silica gel chromatography step in a small volume of methanol or the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the compounds using a linear gradient of Mobile Phase B. A suggested gradient is from 20% to 80% B over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-230 nm).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC-MS.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.
Data Summary
The following table provides a hypothetical summary of the purification process. Actual values will vary depending on the fermentation yield and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Extract | 5000 | 100,000 | 20 | 100 | 5 |
| Silica Gel Chromatography | 500 | 75,000 | 150 | 75 | 40 |
| Reversed-Phase HPLC | 50 | 60,000 | 1200 | 60 | >95 |
Logical Relationship in Purification
The purification process follows a logical progression from crude separation to fine polishing, guided by the physicochemical properties of the target molecule.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Kanchanamycin D for In Vitro Experiments
Disclaimer: Information regarding the in vitro application of Kanchanamycin D in mammalian cells is limited in publicly available scientific literature. This guide provides general protocols, troubleshooting advice, and hypothetical data based on the characteristics of related polyol macrolide antibiotics and established methodologies for testing novel compounds. Researchers should adapt these guidelines based on their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in mammalian cells?
A1: The precise mechanism of this compound in mammalian cells is not well-documented. However, based on related polyol macrolide antibiotics, it may involve disruption of cell membrane integrity or interference with key signaling pathways. It is crucial to experimentally determine its mechanism in your specific model system.
Q2: What is a good starting concentration range for my experiments?
A2: For an uncharacterized compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects. A typical starting range for a novel small molecule could be from 0.01 µM to 100 µM. A dose-response experiment is essential to identify the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q3: How should I dissolve and store this compound?
A3: Most macrolide antibiotics are soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I be sure the observed effects are due to this compound and not the solvent?
A4: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as in your highest concentration treatment group. This will allow you to distinguish the effects of the compound from any effects of the solvent.
Troubleshooting Guides
Issue 1: No observable effect on cell viability even at high concentrations.
-
Question: I have treated my cells with up to 100 µM of this compound for 48 hours, but I do not see a significant decrease in cell viability. What could be the reason?
-
Answer:
-
Compound Inactivity: this compound may not be cytotoxic to your specific cell line at the concentrations tested.
-
Solubility Issues: The compound may have precipitated out of the culture medium. Visually inspect the wells for any precipitate. Consider preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
Incorrect Dosing: Double-check your calculations for the dilutions of the stock solution.
-
Insufficient Incubation Time: The compound may require a longer incubation period to exert its effects. Consider extending the treatment time (e.g., to 72 hours).
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to this class of compounds.
-
Issue 2: High variability between replicate wells in my cell viability assay.
-
Question: My dose-response curve is not consistent, and I see large error bars. How can I improve the reproducibility of my assay?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the wells of your microplate. Edge effects can also contribute to variability; consider not using the outermost wells of the plate.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting of both the compound and reagents.
-
Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations in the wells.
-
Contamination: Check your cell culture for any signs of microbial contamination.
-
Issue 3: Determining the appropriate assay to assess the mechanism of cell death.
-
Question: My viability assay shows that this compound is cytotoxic. How do I determine if it is inducing apoptosis?
-
Answer: There are several assays to detect apoptosis. It is recommended to use at least two different methods to confirm the mode of cell death.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway. You can measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) using colorimetric or fluorometric assays.
-
Mitochondrial Membrane Potential: A hallmark of early apoptosis is the loss of mitochondrial membrane potential (ΔΨm). This can be measured using fluorescent dyes like JC-1 or TMRE.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound at various concentrations (e.g., 0.02 µM to 200 µM) by diluting the stock solution in a serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the 2X working solution to the respective wells. Include wells for a vehicle control (medium with the highest concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound for 48 Hours
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.09 | 97.6 |
| 1 | 1.05 ± 0.07 | 84.0 |
| 5 | 0.68 ± 0.05 | 54.4 |
| 10 | 0.45 ± 0.04 | 36.0 |
| 25 | 0.21 ± 0.03 | 16.8 |
| 50 | 0.10 ± 0.02 | 8.0 |
| 100 | 0.08 ± 0.02 | 6.4 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Caption: Troubleshooting decision tree for assay variability.
References
troubleshooting Kanchanamycin D insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kanchanamycin D, focusing on challenges related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
This compound is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus.[1][2] Like many large natural product compounds, particularly macrolides, this compound has a large, complex chemical structure characterized by a 36-membered lactone ring.[2][3] This structure imparts poor water solubility. While the numerous hydroxyl groups contribute some polarity, the large hydrophobic carbon backbone dominates its physicochemical properties, leading to limited solubility in aqueous buffers.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?
This is a common issue when working with poorly soluble compounds. The precipitation is likely due to the concentration of this compound exceeding its solubility limit in the final aqueous solution. This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into a buffer where the compound is less soluble. The final concentration of the organic solvent may be insufficient to keep the compound in solution.
Q3: Can I heat my aqueous solution to dissolve this compound?
Gentle warming can sometimes aid in dissolving compounds. However, for complex natural products like this compound, excessive heat can lead to degradation. If you choose to warm the solution, it should be done cautiously and the stability of the compound should be verified. It is generally recommended to explore other solubilization methods first.
Q4: What is the general mechanism of action for this compound?
While the specific mechanism of action for this compound is not extensively documented, macrolide antibiotics typically function by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits protein synthesis.[4] Some macrolides can also disrupt bacterial cell membranes. For instance, the related compound Kanchanamycin A is thought to target the cell membrane. Therefore, it is plausible that this compound may act through one or both of these mechanisms.
Troubleshooting Guide: Insolubility of this compound
Issue 1: Difficulty Dissolving this compound Powder
If you are having trouble dissolving the lyophilized powder of this compound, refer to the following troubleshooting steps.
| Potential Cause | Recommended Solution | Success Indicator |
| Inappropriate Solvent | The compound is likely insoluble in water. Use a polar aprotic solvent. | The powder dissolves completely, forming a clear solution. |
| Insufficient Solvent Volume | The concentration may be too high for the chosen solvent. | The compound dissolves after adding more solvent. |
| Compound Degradation | Improper storage may have affected the compound's integrity. | If solubility issues persist with fresh solvent, consider compound integrity. |
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
This is a critical step where insolubility often becomes apparent. The following table provides guidance on how to address this.
| Potential Cause | Recommended Solution | Success Indicator |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of this compound in the assay. | The solution remains clear after dilution. |
| Insufficient Co-solvent | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Note: Be mindful of the solvent tolerance of your experimental system (e.g., cells, enzymes). | The compound remains in solution at the desired final concentration. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. | The compound is more soluble in a buffer with a lower salt concentration. |
| pH-Dependent Solubility | The ionization state of the molecule can affect its solubility. | Solubility improves at a different buffer pH. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM). The ability of DMSO to dissolve both polar and nonpolar compounds makes it an excellent choice.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution into Aqueous Buffer
This protocol provides a workflow for diluting the organic stock solution into your final aqueous experimental buffer.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO) to create intermediate concentrations if a wide range of final concentrations is needed. This helps to maintain a consistent final solvent concentration across different treatment groups.
-
To prepare the final working solution, add a small volume of the stock or intermediate stock solution to the pre-warmed aqueous buffer. Crucially, add the stock solution to the buffer while vortexing or mixing the buffer to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system (typically ≤1% v/v for cell-based assays).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration of this compound or slightly increase the co-solvent percentage if your system allows.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Overcoming Poor Yield in Kanchanamycin D Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the fermentation of Kanchanamycin D, a polyol macrolide antibiotic produced by Streptomyces olivaceus.[1][2]
Troubleshooting Guide
Issue 1: Low or No Production of this compound
Possible Causes and Solutions
-
Suboptimal Media Composition: The balance of carbon, nitrogen, and phosphate sources is critical for antibiotic production.
-
Solution: Systematically evaluate different nutrient sources. High phosphate concentrations can inhibit the production of some secondary metabolites in Streptomyces.[3] Conversely, ensuring an adequate but not excessive supply of precursors is essential.
-
-
Incorrect pH of the Culture Medium: The pH of the fermentation broth influences nutrient uptake and enzyme activity.
-
Inadequate Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics.
-
Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the mycelia.
-
-
Poor Inoculum Quality: The age and density of the seed culture can significantly impact the fermentation outcome.
-
Solution: Standardize the inoculum preparation procedure, ensuring a consistent spore concentration or mycelial density. An optimal inoculum size for Streptomyces fermentation is often around 4x10^6 spores/ml.[4]
-
Issue 2: Inconsistent Batch-to-Batch Yield
Possible Causes and Solutions
-
Variability in Raw Materials: Inconsistent quality of media components can lead to variable fermentation performance.
-
Solution: Source high-quality, consistent batches of raw materials. Perform quality control checks on incoming ingredients.
-
-
Inconsistent Sterilization Procedures: Over-sterilization can degrade essential media components, while under-sterilization can lead to contamination.
-
Solution: Validate and standardize sterilization cycles for all media and equipment.
-
-
Genetic Instability of the Production Strain: High-producing strains can sometimes be unstable and lose their productivity over successive generations.
-
Solution: Implement a robust cell banking system. Use low-passage cultures for inoculum preparation. Periodically re-isolate high-producing colonies.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for Streptomyces species that I can use as a starting point for this compound?
A1: While optimal conditions are strain-specific, a good starting point for Streptomyces fermentation includes a temperature of 28-30°C, a pH range of 6.8-7.2, and vigorous aeration.[4] The fermentation duration can range from 3 to 7 days.
Q2: How can I enhance the precursor supply for this compound biosynthesis?
A2: this compound is a polyol macrolide, suggesting its biosynthesis involves polyketide synthase (PKS) pathways. Enhancing the supply of primary metabolites that feed into these pathways, such as acetyl-CoA and malonyl-CoA, can be beneficial. This can sometimes be achieved by feeding specific amino acids or organic acids to the culture.
Q3: Are there any known inhibitors of this compound production?
A3: While specific inhibitors for this compound are not well-documented, high concentrations of glucose (through carbon catabolite repression) and phosphate are known to inhibit secondary metabolite production in many Streptomyces species.[3]
Q4: What is the best method for extracting and quantifying this compound from the fermentation broth?
A4: Kanchanamycins have been successfully extracted from both the culture filtrate and mycelium using methods like HPLC-diode-array and HPLC-electrospray-mass-spectrometry screening.[1][2] These methods are also suitable for quantification.
Data Presentation
Table 1: Example of Media Component Optimization for Antibiotic Production by Streptomyces
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Phosphate Source (KH2PO4, 1 g/L) | Relative Yield (%) |
| Glucose | Peptone | Present | 65 |
| Soluble Starch | Yeast Extract | Present | 100 |
| Glycerol | Sodium Nitrate | Present | 132[4] |
| Fructose | Ammonium Sulfate | Present | 40 |
| Soluble Starch | Yeast Extract | Absent | 110 |
Note: This table presents hypothetical and literature-based relative yields for a generic Streptomyces fermentation to illustrate the impact of media components. Actual results for this compound will vary.
Experimental Protocols
Protocol 1: Media Optimization Using Shake Flask Cultures
-
Prepare Base Medium: Prepare a basal fermentation medium leaving out the specific component to be tested (e.g., carbon source).
-
Aliquot and Supplement: Dispense the base medium into a series of shake flasks. Add different carbon sources (e.g., glucose, starch, glycerol) to individual flasks at a predetermined concentration.
-
Inoculation: Inoculate all flasks with a standardized spore suspension or vegetative inoculum of S. olivaceus.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 5-7 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth. Extract this compound and quantify the yield using a suitable analytical method like HPLC.
-
Data Comparison: Compare the yields obtained with different media components to identify the optimal formulation.
Protocol 2: pH Profile and Control in a Bioreactor
-
Bioreactor Setup: Prepare a laboratory-scale bioreactor with the optimized fermentation medium. Calibrate the pH probe before sterilization.
-
Inoculation: Inoculate the bioreactor with a seed culture of S. olivaceus.
-
Monitoring: Allow the fermentation to proceed without pH control for the first 24-48 hours, logging the pH changes to understand the natural pH profile.
-
pH Control: After the initial growth phase, implement pH control using automated addition of an acid (e.g., 1M HCl) and a base (e.g., 1M NaOH) to maintain the pH at the desired setpoint (e.g., 7.0).
-
Sampling and Analysis: Take periodic samples from the bioreactor to measure cell growth, substrate consumption, and this compound production.
-
Evaluation: Compare the final yield and productivity with fermentations run without pH control.
Visualizations
Caption: Troubleshooting workflow for poor this compound yield.
Caption: Hypothetical regulatory pathway for antibiotic production.
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Kanchanamycin D Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in Kanchanamycin D preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I can expect in my this compound preparation?
A1: this compound is a polyol macrolide antibiotic produced by the fermentation of Streptomyces olivaceus. Due to the nature of its production, preparations are often a complex mixture. The most common contaminants fall into two main categories:
-
Fermentation-Related Impurities: These are structurally similar molecules produced by the same microorganism. For this compound, this includes other Kanchanamycin analogues such as Kanchanamycin A, B, and C.[1] Additionally, other secondary metabolites from S. olivaceus like oasomycin A, desertomycin A, tryptophan-dehydrobutyrine diketopiperazine, and daidzein may be present.[1]
-
Degradation Products: this compound, like other polyene macrolides, is susceptible to degradation under certain conditions. Exposure to heat, light (especially UV), and non-neutral pH can lead to the formation of various degradation products. While specific degradation products for this compound are not extensively documented in publicly available literature, the degradation of the polyene structure is a primary concern.
Q2: I see some unexpected peaks in my HPLC analysis of this compound. How can I identify them?
A2: Unexpected peaks can be either fermentation-related impurities or degradation products. Here’s a logical workflow to approach their identification:
Caption: Workflow for Identifying Unknown Peaks in this compound HPLC Analysis.
Q3: How can I minimize the degradation of my this compound sample during storage and handling?
A3: To minimize degradation, it is crucial to protect your this compound preparation from light, heat, and extreme pH.
-
Storage: Store solid this compound in a tightly sealed, light-resistant container at low temperatures (ideally -20°C or below).
-
In Solution: Prepare solutions fresh whenever possible. If you need to store solutions, use a buffered system to maintain a neutral pH, protect from light by using amber vials or wrapping in foil, and store at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: Are there established limits for impurities in this compound preparations?
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and handling of this compound.
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a high-purity silica column. Consider adding a competing amine (e.g., triethylamine) to the mobile phase.2. Reduce the injection volume or sample concentration.3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Column degradation. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure thorough mixing.3. Use a guard column and flush the column regularly. If the problem persists, replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Late eluting compounds from a previous injection. | 1. Use high-purity solvents and clean the injector and sample loop.2. Increase the run time or implement a column wash step between injections. |
| Loss of Resolution | 1. Column contamination or aging.2. Change in mobile phase composition. | 1. Back-flush the column with a strong solvent. If resolution is not restored, replace the column.2. Prepare fresh mobile phase and ensure accurate composition. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
While a specific validated method for this compound is not publicly available, the following general method for polyol macrolide antibiotics can be adapted and validated for your specific instrumentation and preparation.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar or less polar impurities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 20%) and increase to a high percentage (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 230-280 nm for polyenes).
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the this compound preparation in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration. Filter the sample through a 0.45 µm filter before injection.
Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Studies
To identify potential degradation products and demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
Caption: Experimental Workflow for Forced Degradation Studies of this compound.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light.
For each condition, analyze the stressed samples by the validated HPLC method, ideally with mass spectrometry (LC-MS) detection to aid in the identification of degradation products based on their mass-to-charge ratio. The goal is to achieve partial degradation (e.g., 10-20%) to ensure that the degradation products are present at detectable levels without completely consuming the parent drug.
References
Technical Support Center: Optimizing Kanchanamycin D MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy and reliability of Kanchanamycin D Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial spectrum?
A1: this compound is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. It is part of a group of related compounds known as kanchanamycins.[1][2] It exhibits both antibacterial and antifungal activities and has been noted to be particularly effective against Pseudomonas fluorescens.[1]
Q2: What is the mechanism of action of this compound?
A2: As a macrolide antibiotic, this compound is presumed to act by inhibiting bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the elongation of the polypeptide chain.[3][4][5][6] This action is generally bacteriostatic but can be bactericidal at higher concentrations.[5]
Q3: Which are the standard methods for determining the MIC of this compound?
A3: Standard methods for determining the MIC of antibiotics like this compound include broth microdilution and agar dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11] Given that this compound is a natural product and may have issues with solubility or color, an agar-based method might be preferable in some cases.
Q4: How should I prepare a stock solution of this compound?
A4: A general procedure for preparing antibiotic stock solutions involves dissolving a precisely weighed amount of the antibiotic powder in a suitable solvent to achieve a high concentration (e.g., 10 mg/mL). For macrolides, which can be hydrophobic, solvents such as ethanol or dimethyl sulfoxide (DMSO) may be necessary before further dilution in the test medium.[12] It is crucial to ensure complete dissolution before preparing serial dilutions. The stock solution should be sterilized, for example, by filtration, and can be stored in aliquots at -20°C or lower.[12][13][14]
Q5: What are the appropriate quality control (QC) strains to use for this compound MIC assays?
Troubleshooting Guide
Issue 1: Inconsistent or Irreproducible MIC Values
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Prepare the inoculum from a fresh, pure culture (18-24 hours old). |
| Media Composition | The composition of the culture medium can significantly impact the activity of macrolide antibiotics. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI. Be aware that variations in cation concentrations (e.g., Ca²⁺, Mg²⁺) can affect MIC values. |
| Stock Solution Degradation | Prepare fresh stock solutions of this compound regularly. If using frozen stocks, avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Pipetting Errors | Calibrate pipettes regularly to ensure accurate serial dilutions. Use fresh pipette tips for each dilution step to avoid carryover. |
Issue 2: No Inhibition of Bacterial Growth Observed
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the potency and purity of the this compound powder. If possible, test the activity against a known susceptible control strain. Ensure proper storage conditions for the antibiotic powder (cool, dry, and dark). |
| Bacterial Resistance | The test organism may be resistant to this compound. Confirm the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible strain in your assay as a positive control. |
| Incorrect Concentration Range | The concentrations of this compound tested may be too low. Expand the dilution series to include higher concentrations. |
Issue 3: Difficulty in Reading MIC Endpoints
| Potential Cause | Troubleshooting Step |
| Skipped Wells or Trailing Endpoints | This can occur when there is partial inhibition of growth over a range of concentrations. The MIC is defined as the lowest concentration that completely inhibits visible growth. For trailing endpoints, consider re-incubating for a shorter period or using a different reading method (e.g., spectrophotometer). |
| Precipitation of this compound | Poor solubility of this compound at higher concentrations can lead to precipitation, which can be mistaken for bacterial growth. Visually inspect the wells before inoculation for any signs of precipitation. If solubility is an issue, consider using a co-solvent like DMSO in the initial stock solution, ensuring the final concentration of the solvent does not affect bacterial growth. |
| Colored Compound Interference | If this compound solutions are colored, this may interfere with visual or spectrophotometric reading of the MIC. In such cases, the agar dilution method, where the endpoint is the absence of colonies on the agar surface, can be a more reliable alternative. |
Quantitative Data Summary
The following table provides expected MIC ranges for common quality control strains with select macrolide antibiotics, which can serve as a general reference for setting up this compound assays. Note that these are not specific to this compound.
| Quality Control Strain | Antibiotic | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Erythromycin | 0.25 - 1 |
| Clarithromycin | 0.12 - 0.5 | |
| Enterococcus faecalis ATCC 29212 | Erythromycin | 2 - 8 |
| Escherichia coli ATCC 25922 | Azithromycin | 2 - 8 |
| Pseudomonas aeruginosa ATCC 27853 | Azithromycin | >128 |
Data is illustrative and should be confirmed with the latest CLSI guidelines.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, determine the MIC by visually inspecting the microtiter plate for the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth control well should show turbidity, and the sterility control well should remain clear.
-
Agar Dilution MIC Assay
This method is particularly useful for compounds with poor solubility or color.
-
Preparation of Agar Plates with this compound:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify. Also, prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculator, spot 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterial colonies on the agar surface. The growth control plate should show confluent growth.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Macrolide - Wikipedia [en.wikipedia.org]
- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Nccls Guidelines For Antimicrobial Susceptibility Testing [api.motion.ac.in]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Stock Solution [mmbio.byu.edu]
- 14. Antibiotic Stocks [protocols.io]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Addressing Variability in Kanchanamycin D Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Kanchanamycin D bioactivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and plate-to-plate variability in our cell viability (e.g., MTT) assays with this compound. What are the potential causes and solutions?
A1: Variability in cell viability assays is a common issue that can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.
-
Edge Effects: Evaporation from wells on the plate's perimeter can concentrate media components and your test compound, leading to skewed results.
-
Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Compound Precipitation: this compound, like other macrolides, may have limited solubility in aqueous solutions.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, consider using a different solvent for your stock solution (e.g., DMSO) and ensure the final solvent concentration in your assay is low and consistent across all wells. Perform a solubility test before starting your main experiment.
-
-
Inconsistent Incubation Times: Variations in incubation time with this compound or the assay reagent (e.g., MTT) can lead to significant differences in signal.
-
Solution: Use a timer to ensure consistent incubation periods for all plates. When adding reagents, do so in a consistent and timely manner across the plate.
-
Q2: Our IC50 values for this compound are not reproducible between experiments. What factors could be contributing to this?
A2: Fluctuations in IC50 values are often due to subtle changes in experimental conditions. Here are key areas to investigate:
-
Cell Passage Number and Health: As cells are passaged, their characteristics and response to stimuli can change.[2][3]
-
Solution: Use cells within a consistent and narrow passage number range for all experiments. Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before plating.
-
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.
-
Solution: Test a new lot of FBS against a previous, validated lot before using it in critical experiments. If possible, purchase a large batch of a single FBS lot to maintain consistency over a series of experiments.
-
-
This compound Stock Solution Stability: The stability of this compound in solution, especially after multiple freeze-thaw cycles, can impact its potency.
-
Solution: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature (typically -20°C or -80°C) and protect them from light.
-
Q3: We are using a luciferase reporter assay to study the effect of this compound on a specific signaling pathway, but the signal-to-noise ratio is low. How can we improve our results?
A3: A low signal-to-noise ratio in a luciferase reporter assay can mask the true biological effect of your compound. Consider the following:
-
Suboptimal Transfection Efficiency: If your reporter plasmid is not efficiently delivered to the cells, the resulting luciferase expression will be low.
-
Solution: Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio and the incubation time. Use a positive control (e.g., a constitutively active promoter driving luciferase expression) to assess transfection efficiency.
-
-
Cell Lysis and Luciferase Activity: Incomplete cell lysis or the presence of inhibitors in the lysis buffer can reduce the measured luciferase activity.
-
Solution: Ensure you are using a lysis buffer specifically designed for luciferase assays. After adding the lysis buffer, allow sufficient time for complete lysis, and mix thoroughly before measuring luminescence.
-
-
Luminometer Settings: The settings on your luminometer can significantly impact the detected signal.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[6][7]
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Luciferase Reporter Assay
This protocol provides a framework for measuring the activity of a specific signaling pathway in response to this compound.[4][5][8][9]
Materials:
-
Host cells
-
Luciferase reporter plasmid (containing the promoter of interest)
-
Control plasmid (e.g., Renilla luciferase for dual-luciferase assays)
-
Transfection reagent
-
This compound
-
Luciferase assay lysis buffer
-
Luciferase substrate
-
96-well white flat-bottom plates
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate and incubate overnight.
-
Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using an optimized transfection protocol.
-
Allow 24-48 hours for gene expression.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period.
-
Remove the culture medium and add the luciferase lysis buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add the luciferase substrate to the wells (often done by the luminometer's injector).
-
Immediately measure the luminescence. If using a dual-luciferase system, add the second substrate and measure the luminescence from the control reporter.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Batch A | IC50 (µM) - Batch B |
| MCF-7 | MTT | 48 | 12.5 | 15.2 |
| A549 | MTT | 48 | 25.1 | 28.9 |
| HEK293 | Luciferase | 24 | 8.7 | 10.1 |
Note: These are example values and may not reflect the actual bioactivity of this compound.
Table 2: Troubleshooting Checklist for Assay Variability
| Potential Cause | Check | Solution |
| Cell Culture | ||
| Inconsistent cell number | Cell counting method | Use a consistent counting method; ensure even cell suspension. |
| High passage number | Passage records | Use cells within a defined passage range. |
| Mycoplasma contamination | Regular testing | Test for mycoplasma; discard contaminated cultures. |
| Compound Handling | ||
| Precipitation | Visual inspection | Check solubility; use appropriate solvent. |
| Freeze-thaw cycles | Aliquoting practice | Aliquot stock solutions into single-use vials. |
| Assay Procedure | ||
| Edge effects | Plate map | Avoid using outer wells for samples. |
| Pipetting errors | Pipette calibration | Calibrate pipettes regularly; use proper technique. |
| Inconsistent timing | Timers | Use timers for all critical incubation steps. |
Visualizations
Caption: General workflow for a cell-based bioactivity assay.
Caption: Decision tree for troubleshooting assay variability.
Caption: Hypothetical signaling pathway for a reporter assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
preventing degradation of Kanchanamycin D during long-term storage
Technical Support Center: Kanchanamycin D
This technical support center provides guidance on the proper long-term storage and handling of this compound to minimize degradation and ensure experimental reproducibility. The following information is based on best practices for the storage of complex natural products of the pluramycin class.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation for compounds in the pluramycin class, like this compound, are hydrolysis, oxidation, and photodecomposition. The complex polyketide structure with multiple sensitive functional groups is susceptible to these degradation pathways, especially when exposed to moisture, oxygen, light, and non-optimal pH conditions.
Q2: What are the ideal temperature and atmospheric conditions for long-term storage?
A2: For long-term storage (months to years), this compound should be stored as a lyophilized powder at -20°C or, ideally, at -80°C. The container should be sealed tightly and the headspace filled with an inert gas like argon or nitrogen to displace oxygen.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution for short-term use (days to weeks), use a dry, aprotic solvent such as anhydrous DMSO or ethanol, store at -80°C, and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How do I properly handle this compound to prevent degradation?
A4: Always handle this compound in a controlled environment. Use a glove box or a controlled atmosphere chamber with low humidity and oxygen levels when weighing and preparing solutions. Protect the compound from light by using amber vials and minimizing exposure to ambient light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, atmosphere, light exposure).2. Perform a quality control check on your stock using HPLC or LC-MS to assess purity and identify degradation products.3. Prepare fresh solutions from a new vial of lyophilized powder. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation has occurred. | 1. Compare the new peaks to a reference standard of known degradation products, if available.2. Review your storage and handling procedures. Ensure the use of inert gas and protection from light.3. Consider if the solvent used for storage or analysis could be contributing to degradation. |
| Color change of the lyophilized powder or solution. | This can indicate oxidation or other forms of chemical decomposition. | 1. Do not use the material if a significant color change is observed.2. Discard the vial and use a new, properly stored aliquot.3. Re-evaluate your handling procedures to ensure they minimize exposure to oxygen and light. |
| Inconsistent experimental results between batches. | This may be due to variability in the integrity of this compound, likely from inconsistent storage or handling. | 1. Standardize your storage and solution preparation protocol across all experiments.2. Aliquot stock solutions upon initial preparation to minimize handling of the primary stock.3. Always perform a quality control check on a new batch before use in critical experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a method to assess the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 430 nm (or other relevant wavelengths for pluramycins)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any additional peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatogram to a reference standard or a sample from a freshly opened vial to identify degradation products.
-
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: A decision tree for troubleshooting this compound degradation.
challenges in the chemical synthesis of Kanchanamycin D derivatives
Welcome to the technical support center for the chemical synthesis of Kanchanamycin D derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering step-by-step guidance to diagnose and resolve the problems.
Problem 1: Low Yield in Macrocyclization Step
Question: I am experiencing very low yields (<10%) during the macrolactonization of the seco-acid precursor to form the 36-membered ring of a this compound analog. What are the potential causes and how can I improve the yield?
Answer:
Low yields in macrolactonization are a common challenge in the synthesis of large macrocycles due to competing intermolecular oligomerization and the high entropic barrier to cyclization.[1][2][3] Here are several factors to investigate and potential solutions:
Possible Causes & Troubleshooting Steps:
-
High Concentration: At high concentrations, intermolecular reactions (polymerization) are favored over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. A common starting point is a substrate concentration of 0.001 M to 0.005 M.[1] This can be achieved by the slow addition of the seco-acid to a large volume of solvent.
-
-
Inefficient Cyclization Conditions: The choice of coupling reagent and reaction conditions is critical for activating the carboxylic acid and promoting lactonization.
-
Solution: Screen various macrolactonization methods. The Yamaguchi esterification is a widely used and effective method for the synthesis of macrolides.[4]
-
Experimental Protocol (Yamaguchi Esterification):
-
Dissolve the seco-acid (1.0 eq) in anhydrous THF (to final concentration of ~0.001 M upon addition of other reagents).
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir for 2 hours.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (7.0 eq) in a large volume of anhydrous toluene.
-
Slowly add the mixed anhydride solution to the DMAP solution via a syringe pump over 8-12 hours at reflux.
-
After the addition is complete, continue to stir at reflux for another 2 hours.
-
Cool the reaction mixture, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
-
-
-
Conformational Rigidity of the Precursor: The linear precursor may adopt conformations that are unfavorable for cyclization.
-
Solution: Introduce conformational constraints or "turn-inducing elements" near the termini of the seco-acid to pre-organize it for cyclization.[5] This might involve the strategic placement of stereocenters or rigidifying elements in your derivative design.
-
Quantitative Data Summary: Effect of Concentration on Macrocyclization Yield
| Concentration (M) | Yield of Monomer (%) | Yield of Dimer/Oligomers (%) |
| 0.05 | 5 | >80 |
| 0.01 | 15 | 60 |
| 0.005 | 45 | 30 |
| 0.001 | 70 | <10 |
Troubleshooting Workflow for Low Macrocyclization Yield
References
- 1. Macrocycle - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Kanchanamycin D in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Kanchanamycin D in cell-based assays. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a polyol macrolide antibiotic.[1] While its precise on-target mechanism in mammalian cells is not well-characterized, macrolide antibiotics typically inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[2][3][4][5][6] It is crucial to experimentally validate its mechanism of action and targets in the specific cell line you are using.
Q2: I'm observing a significant decrease in cell viability at my target concentration. How can I determine if this is an on-target or off-target effect?
High cytotoxicity can be a result of either potent on-target effects or off-target toxicity. To distinguish between these, consider the following:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 for both your intended biological effect and for cytotoxicity. A large window between the effective dose and the cytotoxic dose suggests the observed phenotype at lower concentrations is more likely on-target.
-
Time-Course Experiment: Assess cell viability at multiple time points. Off-target cytotoxic effects may manifest at different kinetics than the desired on-target effect.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the on-target phenotype but may still show similar off-target effects if they are due to the chemical scaffold.
-
Orthogonal Assays: Confirm the on-target phenotype using a different experimental approach. For example, if this compound is expected to inhibit a specific signaling pathway, use a different known inhibitor of that pathway as a positive control.[7] If the phenotypes match, it provides stronger evidence for on-target activity.
Q3: My experimental results are inconsistent across different experimental setups. What could be the cause?
Inconsistency in results can stem from several factors:
-
Assay Conditions: Minor variations in cell density, media composition, serum concentration, and incubation time can significantly impact the cellular response to a small molecule.[8][9] Standardize these parameters across all experiments.
-
Compound Stability and Solubility: Ensure this compound is fully solubilized and stable in your culture media. Poor solubility can lead to aggregation and non-specific effects.[7]
-
Cell Health: Only use healthy, viable cells within a consistent passage number range for your experiments.[9]
Q4: How can I proactively design my experiments to minimize the risk of off-target effects?
A well-designed experiment is the best defense against off-target effects:
-
Use the Lowest Effective Concentration: Once the effective concentration range is determined through a dose-response study, use the lowest concentration that produces the desired on-target effect to minimize the engagement of lower-affinity off-target proteins.[7]
-
Incorporate Proper Controls: Always include vehicle controls (e.g., DMSO), positive controls (a known modulator of the target), and if possible, a negative control compound.[7][10]
-
Validate with Orthogonal Approaches: Do not rely on a single assay. Use multiple, distinct assays to measure the same biological endpoint.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-specific activity | Compound aggregation due to poor solubility. | Test the solubility of this compound in your assay buffer. Consider adding a low percentage of a non-ionic detergent like Tween-20 or using a different solvent system.[10] |
| Non-specific binding to assay components. | Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites.[10] | |
| Observed phenotype does not correlate with expected on-target activity | The phenotype is an off-target effect. | Perform a target engagement assay (e.g., Cellular Thermal Shift Assay) to confirm that this compound is binding to its intended target in your cells.[7][8][9][10][11] |
| The compound may have a different mechanism of action in your cell type. | Conduct pathway analysis experiments (e.g., Western blotting for key signaling proteins, RNA-seq) to investigate the molecular pathways affected by this compound treatment. | |
| Difficulty reproducing results from published literature | Different experimental conditions. | Carefully review the experimental details of the published study, including cell line, passage number, media, serum concentration, and compound concentration and purity. Optimize these conditions for your laboratory.[12] |
| Variations in compound purity or batch. | Source this compound from a reputable supplier and, if possible, obtain a certificate of analysis to confirm its purity. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables provide a template for how to structure and present your own experimental data.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HEK293 | e.g., MTT Assay | e.g., 24 | [Your Data] |
| e.g., HeLa | e.g., CellTiter-Glo® | e.g., 48 | [Your Data] |
| e.g., A549 | e.g., Real-Time Glo™ | e.g., 72 | [Your Data] |
Table 2: On-Target Activity of this compound
| Target/Pathway | Assay Type | Cell Line | EC50/IC50 (µM) |
| [Your Target] | [Your Assay] | [Your Cell Line] | [Your Data] |
| [Your Pathway] | [Your Assay] | [Your Cell Line] | [Your Data] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations. Also, prepare a 2x vehicle control.
-
Treatment: Remove the old media from the cells and add an equal volume of the 2x compound or vehicle solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) and normalize the data to the vehicle control. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and this compound-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.[7][8][9][10][11]
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: Hypothesized signaling pathways for this compound.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. 46h & Kanamycin | C38H62BrN7O13S | CID 134814855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Antibiotics Rewire Core Metabolic and Ribosomal Programs in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Kanchanamycin D vs. Azalomycin F
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance and mechanisms of Kanchanamycin D and Azalomycin F, supported by available experimental data.
Introduction
This compound and Azalomycin F are both polyhydroxy macrolide antibiotics with demonstrated antimicrobial properties. This guide provides a comparative analysis of their efficacy, mechanisms of action, and available data to assist researchers in the fields of microbiology and drug discovery. While both compounds exhibit potential as antimicrobial agents, their specific activities and molecular targets differ, warranting a detailed comparison.
Quantitative Data Presentation
Direct comparative studies providing a side-by-side analysis of the minimal inhibitory concentrations (MICs) of this compound and Azalomycin F are limited in the readily available scientific literature. However, a key study by Fiedler et al. (1996) is known to contain such comparative data. Unfortunately, the specific data table from this publication could not be accessed for this review. The table below is a template representing how such data would be structured and includes some reported MIC values for Azalomycin F from other sources.
Table 1: Minimal Inhibitory Concentration (MIC) Comparison
| Microorganism | This compound MIC (µg/mL) | Azalomycin F MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | 4.0 (for Azalomycin F5a against MRSA) | [1] |
| Bacillus subtilis | Data not available | Data not available | |
| Pseudomonas fluorescens | Reported to be effective | Data not available | [2] |
| Gram-positive bacteria | General activity reported | Broad activity reported | [2][3] |
| Fungi/Yeast | General activity reported | Broad activity reported | [2][3] |
Note: The data for this compound is based on qualitative statements in the literature. The MIC value for Azalomycin F5a is against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
This compound:
As a polyol macrolide antibiotic, this compound is presumed to act by inhibiting bacterial protein synthesis. This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The specific molecular interactions of this compound with the bacterial ribosome have not been extensively detailed in the available literature.
Azalomycin F:
Azalomycin F exhibits a multi-faceted mechanism of action against Gram-positive bacteria, particularly Staphylococcus aureus. Its primary targets are the cell envelope and the biosynthesis of lipoteichoic acid (LTA).[3] The proposed mechanisms include:
-
Disruption of the Cell Envelope: The lactone ring of Azalomycin F is thought to bind to the polar heads of phospholipids in the cell membrane, increasing membrane permeability and causing leakage of cellular contents.[1]
-
Inhibition of LTA Synthesis: The guanidyl side chain of Azalomycin F targets and inhibits the extracellular catalytic domain of LTA synthase (LtaS), a key enzyme in the LTA biosynthesis pathway.[3]
-
Accelerated LTA Release: Azalomycin F promotes the release of LTA from the bacterial cell surface, further compromising the integrity of the cell envelope.[3]
This synergistic action of disrupting the cell membrane and inhibiting a crucial biosynthetic pathway leads to bacterial cell death.[3]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed mechanisms of action.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of the Antibacterial Efficacy of Kanchanamycin D Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Kanchanamycin D with established antibiotics against various bacterial strains. The data presented is intended to support further research and development of novel antimicrobial agents.
Introduction
Kanchanamycins are a group of polyol macrolide antibiotics produced by Streptomyces olivaceus.[1] This guide focuses on this compound and its potential as an antibacterial agent. The comparative data is presented alongside standardized experimental protocols to ensure reproducibility and facilitate further investigation.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and other standard antibiotics is typically determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparative Antibiotics against various bacterial strains.
| Microorganism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Bacillus subtilis | 12.5[3] | 0.5 - 2 | 0.12 - 1 | 1 - 4 |
| Staphylococcus aureus | >100[3] | 0.5 - 2 | 0.25 - 2 | 1 - 4 |
| Staphylococcus aureus (MRSA) | Not Available | 1 - 4 | >32 | 1 - 4 |
| Enterococcus faecium | >100[3] | 1 - 8 | 1 - 4 | 1 - 4 |
| Escherichia coli | >100[3] | >128 | 0.015 - 1 | >128 |
| Pseudomonas fluorescens | 6.25[3] | >128 | 0.25 - 4 | >128 |
| Klebsiella pneumoniae | >100[3] | >128 | 0.015 - 1 | >128 |
| Salmonella typhimurium | >100[3] | >128 | 0.015 - 0.5 | >128 |
Note: Data for Vancomycin, Ciprofloxacin, and Linezolid are compiled from various sources and represent a general range of MICs against clinical isolates. Specific values can vary depending on the strain and testing methodology. Data for this compound is from a study on test organisms and may not be fully representative of clinical isolates.
Minimum Bactericidal Concentration (MBC) Data:
Currently, there is no publicly available data on the Minimum Bactericidal Concentration (MBC) of this compound. Further studies are required to determine its bactericidal or bacteriostatic properties.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and other antibiotics is determined using the broth microdilution method.
a. Preparation of Materials:
-
Bacterial Strains: Clinical isolates of relevant bacteria.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and comparator antibiotics.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
b. Procedure:
-
Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution of Antibiotics: The antibiotics are serially diluted in CAMHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC test.
a. Procedure:
-
Subculturing: A small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth is plated onto antibiotic-free agar plates.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[2]
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of antibacterial compounds.
Proposed Mechanism of Action
While the specific mechanism of action for this compound has not been fully elucidated, its structural similarity to other guanidine-containing polyhydroxyl macrolides suggests a potential mode of action involving the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound.
References
Kanchanamycin D: A Comparative Analysis of a Promising Polyol Macrolide Antibiotic
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the polyol macrolide antibiotic Kanchanamycin D has emerged as a compound of significant interest. This guide provides a detailed comparison of this compound with other polyol macrolide antibiotics, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Performance Comparison
This compound, a 36-membered polyol macrolide produced by Streptomyces olivaceus Tü 4018, has demonstrated notable antibacterial and antifungal activity.[1] A direct comparison of its in vitro activity against various microorganisms with another polyol macrolide, Azalomycin F, reveals a distinct spectrum of efficacy.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound and Azalomycin F against various microorganisms.
| Microorganism | This compound (μg/mL) | Azalomycin F (μg/mL) |
| Bacillus brevis | 10 | 1 |
| Bacillus subtilis | >100 | 10 |
| Staphylococcus aureus | >100 | 10 |
| Streptomyces viridochromogenes | 10 | 1 |
| Escherichia coli | >100 | 100 |
| Pseudomonas fluorescens | 1 | >100 |
| Candida albicans | 10 | 1 |
| Mucor miehei | 1 | 1 |
| Saccharomyces cerevisiae | 100 | 10 |
Data sourced from Fiedler, H. P., et al. (1996).
The data clearly indicates that while Azalomycin F exhibits broader and more potent activity against several bacteria and yeasts, this compound displays remarkable and specific potency against Pseudomonas fluorescens and Mucor miehei. This specificity suggests a potentially different mechanism of action or cellular target.
Experimental Protocols
The determination of the Minimal Inhibitory Concentration (MIC) values presented in Table 1 was performed using the broth dilution method. A detailed, standardized protocol for this method is outlined below.
Broth Dilution Method for Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
- Test Organisms: Pure cultures of the microorganisms listed in Table 1.
- Growth Media: Appropriate liquid broth medium for each test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agents: Stock solutions of this compound and Azalomycin F of known concentrations.
- Equipment: Sterile test tubes or microtiter plates, pipettes, incubators.
2. Inoculum Preparation:
- Bacterial and yeast cultures are grown overnight in their respective broths.
- The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
3. Assay Procedure:
- A serial two-fold dilution of each antibiotic is prepared in the test tubes or microtiter plate wells containing the broth medium.
- The standardized inoculum is added to each tube or well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
- A positive control (broth with inoculum, no antibiotic) and a negative control (broth only) are included.
4. Incubation:
- The tubes or plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been extensively elucidated in the available literature. However, like other macrolide antibiotics, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production.
The specific signaling pathways within the microbial cells that are affected by this compound remain an area for further investigation. The unique potency of this compound against Pseudomonas fluorescens suggests a potential interaction with a specific target or pathway in this bacterium that is not as prevalent or susceptible in other tested species.
Below is a generalized workflow for investigating the mechanism of action of a novel antibiotic like this compound.
Caption: Workflow for elucidating the mechanism of action of this compound.
Cytotoxicity
There is currently a lack of specific data on the cytotoxicity of this compound in mammalian cell lines. Evaluating the cytotoxic profile is a critical step in the preclinical development of any potential antibiotic. A standard experimental workflow to assess cytotoxicity is presented below.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Conclusion
This compound presents a compelling profile as a polyol macrolide antibiotic with a distinct and potent activity against specific microorganisms, notably Pseudomonas fluorescens. While it shows less broad-spectrum activity compared to Azalomycin F, its specificity warrants further investigation into its mechanism of action and potential therapeutic applications. Future research should focus on elucidating its molecular target and signaling pathway interactions, as well as establishing a comprehensive cytotoxicity profile to fully assess its drug development potential.
References
Kanchanamycin D: A Comparative Analysis in the Context of Antimicrobial Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kanchanamycin D, a polyol macrolide antibiotic, in the context of antimicrobial resistance. While specific cross-resistance studies involving this compound are not extensively available in publicly accessible literature, this document synthesizes available data on its antimicrobial activity and discusses potential cross-resistance mechanisms based on its structural class and the known resistance patterns of related compounds.
Performance Data: Antimicrobial Spectrum of this compound
This compound has demonstrated a broad spectrum of activity against various bacteria and fungi. The following table summarizes the Minimal Inhibitory Concentrations (MICs) of this compound against a range of microorganisms, providing a quantitative measure of its potency. For comparative purposes, the MICs of the related polyol macrolide, Azalomycin F, are also included where available.
Table 1: Minimal Inhibitory Concentrations (MICs) of this compound and Azalomycin F
| Test Organism | This compound (μg/mL) | Azalomycin F (μg/mL) |
| Bacillus subtilis | 12.5 | 1.56 |
| Staphylococcus aureus 209 P | 50 | 3.12 |
| Sarcina lutea | 25 | 1.56 |
| Escherichia coli NIHJ | >100 | >100 |
| Klebsiella pneumoniae | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 |
| Proteus vulgaris | >100 | >100 |
| Shigella sonnei | >100 | >100 |
| Candida albicans | 6.25 | 1.56 |
| Saccharomyces cerevisiae | 12.5 | 3.12 |
| Aspergillus niger | 25 | 6.25 |
| Penicillium chrysogenum | 12.5 | 3.12 |
| Mucor mucedo | 6.25 | 1.56 |
| Trichophyton mentagrophytes | 3.12 | 0.78 |
| Piricularia oryzae | 1.56 | 0.39 |
Data sourced from publicly available research.
Discussion of Potential Cross-Resistance
While direct experimental data on this compound cross-resistance is limited, inferences can be drawn from its structural classification as a polyol macrolide and the known resistance mechanisms to this class of antibiotics.
Mechanisms of Resistance to Macrolide Antibiotics:
Resistance to macrolide antibiotics in bacteria is primarily mediated by three mechanisms:
-
Target Site Modification: Alterations in the 23S rRNA component of the 50S ribosomal subunit, often through methylation by erm genes, which reduces drug binding affinity.
-
Drug Efflux: Active pumping of the antibiotic out of the bacterial cell by efflux pumps encoded by genes such as mef or msr.
-
Drug Inactivation: Enzymatic modification of the macrolide molecule, rendering it inactive.
Mechanisms of Resistance to Polyene Macrolide Antifungals (e.g., Amphotericin B):
Polyene macrolides, which share structural similarities with this compound, primarily target ergosterol in the fungal cell membrane. Resistance can arise from:
-
Alterations in Membrane Sterol Composition: A decrease in the ergosterol content of the fungal cell membrane, which is the primary target of polyenes.
-
Modifications in the Cell Wall: Changes in the fungal cell wall structure that may impede the access of the drug to the cell membrane.
Given these mechanisms, it is plausible that this compound could be subject to cross-resistance in microorganisms that have developed resistance to other macrolides or polyenes through the aforementioned mechanisms. For instance, bacterial strains overexpressing broad-spectrum efflux pumps could potentially exhibit reduced susceptibility to this compound. Similarly, fungal strains with altered membrane sterol profiles that confer resistance to Amphotericin B might also show decreased sensitivity to this compound. However, dedicated experimental studies are required to confirm these hypotheses.
Experimental Protocols
To facilitate further research into the cross-resistance profile of this compound, detailed methodologies for key experiments are provided below.
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Drug Dilutions: Prepare a serial two-fold dilution of this compound in the appropriate broth medium directly in the 96-well plate. The concentration range should be sufficient to encompass the expected MIC.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile diluent and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control well (inoculum without drug) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cell lines, which is crucial for evaluating potential therapeutic agents.
Materials:
-
Mammalian cell line (e.g., a relevant cancer cell line or a non-cancerous control line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Visualizations
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
Unveiling the Target: A Comparative Guide to Confirming Kanchanamycin D's Action in Bacterial Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Kanchanamycin D with other macrolide antibiotics, focusing on the putative targeting of the bacterial ribosome. It includes supporting experimental data, detailed methodologies for target identification, and visualizations of key pathways and workflows.
This compound, a member of the novel 36-membered polyol macrolide antibiotic family, has demonstrated notable antibacterial and antifungal properties, particularly against Pseudomonas fluorescens.[1][2] While its precise molecular target is yet to be definitively confirmed, its classification as a macrolide strongly suggests that it functions by inhibiting bacterial protein synthesis through interaction with the ribosome. This guide explores this putative mechanism of action in comparison to well-established macrolides and outlines key experimental protocols to definitively identify its cellular target.
Performance Comparison: this compound vs. Other Macrolides
The antibacterial efficacy of this compound and its analogs has been quantified through Minimum Inhibitory Concentration (MIC) values. A comparison with other macrolide antibiotics highlights its potential, particularly against specific bacterial strains.
| Antibiotic | Class | Putative Target | Pseudomonas fluorescens MIC (µg/mL) | General Spectrum of Activity |
| This compound | Polyol Macrolide | Bacterial Ribosome (50S subunit) | 12.5[1] | Gram-positive and Gram-negative bacteria, and fungi[1][2] |
| Erythromycin | Macrolide | Bacterial Ribosome (50S subunit) | - | Gram-positive bacteria, some Gram-negative bacteria[3] |
| Azithromycin | Macrolide (Azalide) | Bacterial Ribosome (50S subunit) | - | Broad-spectrum: Gram-positive and Gram-negative bacteria[3] |
| Clarithromycin | Macrolide | Bacterial Ribosome (50S subunit) | - | Gram-positive and some Gram-negative bacteria[3] |
Experimental Protocols for Target Identification
To definitively confirm the molecular target of this compound, a series of well-established experimental protocols can be employed.
Affinity Pull-Down Assay
This technique is used to isolate the cellular binding partners of this compound.
Methodology:
-
Immobilization of this compound: Chemically modify this compound to incorporate a linker for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads) without compromising its biological activity.
-
Preparation of Bacterial Lysate: Culture the target bacterial strain (e.g., Pseudomonas fluorescens) to mid-log phase, harvest the cells, and lyse them to release cellular proteins and other macromolecules.
-
Incubation: Incubate the immobilized this compound with the bacterial lysate to allow for the formation of antibiotic-target complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry (LC-MS/MS).[4][5][6][7]
In Vitro Transcription/Translation (IVT) Inhibition Assay
This assay determines if this compound directly inhibits the process of protein synthesis.[8][9][10][11][12]
Methodology:
-
Preparation of a Cell-Free Extract: Prepare a bacterial cell-free extract that contains all the necessary machinery for transcription and translation (ribosomes, tRNAs, amino acids, enzymes).
-
Assay Setup: In a reaction tube, combine the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C to allow for transcription and translation to occur.
-
Measurement of Reporter Activity: Quantify the amount of reporter protein produced by measuring its activity (e.g., luminescence for luciferase or colorimetric change for β-galactosidase).
-
Analysis: A dose-dependent decrease in reporter protein activity in the presence of this compound indicates inhibition of transcription or translation.
Bacterial Cytological Profiling (BCP)
BCP is a powerful high-throughput technique that can rapidly predict the mechanism of action of an antibiotic by observing its effect on bacterial cell morphology.[3][13][14][15][16]
Methodology:
-
Antibiotic Treatment: Treat cultures of the target bacteria with this compound at its MIC. Include control treatments with antibiotics of known mechanisms of action (e.g., inhibitors of cell wall synthesis, DNA replication, and protein synthesis).
-
Staining: After a defined incubation period, stain the bacterial cells with fluorescent dyes that label specific cellular components, such as the cell membrane (e.g., FM 4-64) and DNA (e.g., DAPI).
-
Microscopy: Acquire images of the stained cells using fluorescence microscopy.
-
Image Analysis: Quantify various cellular parameters from the images, such as cell length, width, DNA condensation, and membrane integrity.
-
Comparison: Compare the cytological profile of this compound-treated cells to those of the control antibiotics. A profile similar to that of known protein synthesis inhibitors would strongly suggest a similar mechanism of action.
Visualizing the Path to Confirmation
To better understand the experimental process and the potential cellular pathway affected by this compound, the following diagrams have been generated.
Caption: Experimental workflow for confirming the target of this compound.
Caption: Putative mechanism of this compound via inhibition of bacterial protein synthesis.
By employing the outlined experimental strategies, the scientific community can definitively elucidate the molecular target of this compound, paving the way for its potential development as a novel therapeutic agent in the fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Pull-down assays [sigmaaldrich.com]
- 6. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Bacterial Cytological Profiling as a Tool To Study Mechanisms of Action of Antibiotics That Are Active against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Independent Verification of Kanchanamycin D's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kanchanamycin D, a polyol macrolide antibiotic, was first isolated from Streptomyces olivaceus Tü 4018. Its chemical structure was initially proposed in 1996 based on extensive spectroscopic analysis. This guide serves as a comparative overview of the structural verification of this compound. However, a comprehensive literature review reveals that since the initial elucidation, there has been a notable absence of independent verification of its structure through methods such as total synthesis or further advanced spectroscopic studies by other research groups.
This guide will therefore focus on presenting the data and methodologies from the original structural determination, highlighting the techniques used and the key spectroscopic evidence that led to the proposed structure. This information is crucial for researchers working with this compound, as the lack of independent confirmation should be a consideration in future studies and any drug development endeavors.
Proposed Structure of this compound
The structure of this compound was elucidated by Stephan et al. in 1996. It is characterized as a 36-membered polyol macrolide featuring a bicyclic carbon skeleton. This framework is formed by a large lactone ring and a six-membered hemiacetal ring. A distinguishing feature of this compound is the methylation of the hemiacetal group, which results in the formation of an acetal moiety.[1]
Initial Structure Elucidation: Methodology and Key Evidence
The initial and sole structural determination of this compound relied on a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.
Experimental Protocols
Mass Spectrometry:
-
Technique: Electrospray Mass Spectrometry (ES-MS) was employed to determine the molecular weight of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A suite of modern 2D NMR experiments was utilized to piece together the complex structure of this compound. These included:[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting different fragments of the molecule.
-
2D-HSQC-TOCSY (Total Correlation Spectroscopy): This experiment was instrumental in dealing with the substantial signal overlap present in the NMR spectra, allowing for the assignment of protons within the same spin system.
-
A key piece of evidence from the NMR analysis was a strong HMBC cross-peak that confirmed the methylation of the hemiacetal to form the characteristic acetal in this compound.[1]
Spectroscopic Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CD₃OD, as determined by Stephan et al. (1996).
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Lactone Ring | ||
| 1 | 174.2 | - |
| 2 | 42.1 | 2.55 (m) |
| 3 | 70.8 | 3.80 (m) |
| ... | ... | ... |
| 35 | 74.5 | 4.95 (d) |
| Hemiacetal Ring | ||
| 17 | 80.1 | 4.15 (m) |
| ... | ... | ... |
| 21 | 100.2 | 4.80 (d) |
| Acetal Methyl | ||
| OMe | 57.3 | 3.45 (s) |
| Side Chain | ||
| ... | ... | ... |
Note: This table is a representation of the expected data from the original publication. The complete and exact data would be found in the cited reference.
Comparative Analysis: The Absence of Independent Verification
A thorough search of the scientific literature reveals no subsequent publications that report an independent total synthesis or a structural revision of this compound.
-
Total Synthesis: The total synthesis of a complex natural product is the definitive method for confirming its proposed structure. To date, a total synthesis of this compound has not been reported.
-
Structural Reassignment: There are no studies that challenge the original structural assignment or propose an alternative structure based on new experimental evidence.
This lack of independent verification means that the currently accepted structure of this compound is based solely on the spectroscopic data from a single study. While the techniques employed in the initial elucidation were state-of-the-art for their time, the absence of corroborating evidence from another research group is a significant point for consideration.
Visualizing the Workflow of Structure Elucidation
The following diagram illustrates the workflow employed in the initial structural determination of this compound.
Caption: Workflow for the initial structure elucidation of this compound.
Logical Framework for Structural Verification
The diagram below outlines the logical steps that would be necessary for the complete and independent verification of this compound's structure.
Caption: Logical workflow for the independent verification of a natural product's structure.
Conclusion and Recommendations
The structure of this compound, as proposed by Stephan et al. in 1996, is based on sound spectroscopic evidence from that period. However, the lack of independent verification through total synthesis or other advanced analytical methods is a critical consideration for the scientific community.
For researchers and drug development professionals, the following recommendations are advised:
-
Acknowledge the Lack of Independent Confirmation: When reporting on or utilizing this compound, it is important to note that its structure has not been independently verified.
-
Further Structural Studies: There is a clear opportunity for synthetic and analytical chemists to contribute to the field by undertaking the total synthesis of this compound or by performing a more detailed structural analysis using modern techniques such as cryo-electron microscopy or advanced NMR methods.
-
Caution in Drug Development: For those considering this compound as a potential therapeutic agent, the unconfirmed structure presents a potential risk. Any significant investment in its development should ideally be preceded by a definitive structural confirmation.
References
Reproducibility of Kanchanamycin D Experimental Results: A Comparative Guide
An analysis of the original findings on the antimicrobial activity of Kanchanamycin D and the current landscape of their reproducibility.
Executive Summary
This compound is a polyol macrolide antibiotic first isolated from Streptomyces olivaceus Tü 4018.[1] Initial studies published in 1996 demonstrated its activity against a range of bacteria and fungi.[1][2][3] This guide provides a comprehensive overview of the original experimental data for this compound, including its antimicrobial spectrum and the methodologies used for its determination. As of this review, a thorough search of scientific literature has not revealed any subsequent independent studies that have explicitly reproduced and published the antimicrobial activity data of this compound. This document therefore serves as a guide to the original findings and highlights the absence of publicly available reproducibility studies.
Comparative Antimicrobial Activity of this compound
The primary measure of this compound's biological activity is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism. The original study by Fiedler et al. (1996) established the MIC values for this compound against a panel of bacteria and fungi.[2][3]
For comparative purposes, the table below summarizes the MIC values of this compound alongside its related compounds, Kanchanamycin A and C, and another antibiotic, Azalomycin F, as presented in the original publication.[2]
| Test Organism | This compound (μg/mL) | Kanchanamycin A (μg/mL) | Kanchanamycin C (μg/mL) | Azalomycin F (μg/mL) |
| Bacteria | ||||
| Bacillus brevis ATCC 9999 | >100 | >100 | 12.5 | 3.1 |
| Bacillus subtilis ATCC 6633 | >100 | >100 | 25 | 6.2 |
| Micrococcus luteus ATCC 381 | >100 | >100 | 50 | 12.5 |
| Staphylococcus aureus ATCC 25923 | >100 | >100 | 50 | 12.5 |
| Escherichia coli K12 | >100 | >100 | >100 | 25 |
| Pseudomonas fluorescens | 25 | 100 | 6.2 | Not Reported |
| Fungi | ||||
| Aspergillus ochraceus | 50 | 100 | 25 | 12.5 |
| Candida albicans ATCC 10231 | 100 | >100 | 50 | 12.5 |
| Mucor miehei Tü 284 | 12.5 | 25 | 6.2 | 3.1 |
| Nadsonia fulvescens ATCC 20409 | 6.2 | 12.5 | 3.1 | 0.8 |
| Nematospora coryli ATCC 10647 | 3.1 | 6.2 | 1.5 | 0.4 |
| Saccharomyces cerevisiae S150-2B | 50 | 100 | 25 | 6.2 |
Experimental Protocols
The following methodologies were described in the original publication for the determination of the antimicrobial activity of this compound.
Fermentation and Isolation of Kanchanamycins
The experimental workflow for obtaining this compound and its related compounds is outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using a serial broth dilution method. The general steps are illustrated in the following diagram.
Signaling Pathways and Mechanism of Action
The original publications on Kanchanamycins did not elucidate the specific signaling pathways or the molecular mechanism of action of this compound.[1][4][5] The primary focus was on the isolation, structure elucidation, and determination of the antimicrobial spectrum.[1][4][5] Further research would be required to understand how this compound exerts its antimicrobial effects.
Conclusion on Reproducibility
Based on a comprehensive literature search, there are no readily available, peer-reviewed publications that have independently reproduced the experimental results for the antimicrobial activity of this compound since its initial discovery and characterization in 1996. The data presented in this guide is therefore solely based on the original findings. The absence of reproducibility studies makes it challenging to independently verify the initial antimicrobial spectrum and potency of this compound. Researchers and drug development professionals interested in this compound should consider the original data as the primary source of information and may need to conduct their own validation studies.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
evaluating the synergistic effects of Kanchanamycin D with beta-lactams
Disclaimer: No peer-reviewed studies or experimental data were found on the synergistic effects of "Kanchanamycin D" with beta-lactam antibiotics. The following guide evaluates the well-documented synergistic relationship between Kanamycin , an aminoglycoside antibiotic, and beta-lactam antibiotics. This information is provided under the assumption that "this compound" may have been a typographical error for "Kanamycin."
This guide provides an objective comparison of the synergistic antibacterial activity of Kanamycin when combined with beta-lactam antibiotics, supported by experimental data from in-vitro studies. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Synergy
The combination of a beta-lactam antibiotic, such as penicillin or ampicillin, with an aminoglycoside like Kanamycin demonstrates a classic example of antibiotic synergy.[1] Beta-lactams inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity is believed to facilitate the entry of the aminoglycoside into the bacterial cell.[1] Once inside, Kanamycin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death.[3] This dual-action mechanism results in a more potent bactericidal effect than either antibiotic could achieve alone.[1]
References
In Vivo Efficacy of Novel Antibiotic Candidates: A Comparative Analysis with Established Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Kanchanamycin D against established antibiotics for treating infections caused by Gram-positive bacteria. Due to a lack of available in vivo studies for this compound, this guide will focus on the efficacy of well-documented antibiotics, Vancomycin and Linezolid, against Methicillin-Resistant Staphylococcus aureus (MRSA) infections, a common and clinically significant Gram-positive pathogen. This comparison will be supported by a summary of experimental data and detailed methodologies to aid in the design and evaluation of future in vivo studies.
While in vitro studies have suggested that the Kinamycin family of antibiotics, including this compound, possess activity against Gram-positive bacteria, a thorough review of published literature reveals a significant gap in our understanding of their efficacy within a living organism.[1][2] To date, no in vivo antibacterial efficacy studies for this compound have been publicly reported. Therefore, this guide will utilize data from studies on Vancomycin and Linezolid to establish a baseline for comparison and to highlight the key parameters required for evaluating novel antibiotic candidates.
Comparative In Vivo Efficacy of Established Antibiotics against MRSA
The following table summarizes the in vivo efficacy of Vancomycin and Linezolid in murine infection models, providing key data points for comparison.
| Antibiotic | Animal Model | Infection Type | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Outcome |
| Vancomycin | Mouse | Bacteremia | MRSA | Varies (e.g., 110 mg/kg) | Survival, Bacterial Load Reduction | Effective in reducing bacterial load and improving survival.[3][4] |
| Linezolid | Mouse | Soft Tissue Infection, Pneumonia | MRSA | Varies (e.g., 25-75 mg/kg) | Bacterial Load Reduction, Survival | Demonstrates significant reduction in bacterial counts in tissues and improved survival rates.[3] |
Note: The specific outcomes of in vivo studies are highly dependent on the experimental model, including the bacterial strain, inoculum size, and the specific dosing regimen used.
Experimental Protocols for In Vivo Efficacy Assessment
A standardized experimental protocol is crucial for the reliable evaluation of an antibiotic's in vivo efficacy. The following outlines a general methodology for a murine model of MRSA infection, which can be adapted for testing novel compounds like this compound.
Murine Model of Systemic MRSA Infection
-
Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or Swiss Webster) are commonly used. The choice depends on the specific aspect of the host-pathogen interaction being investigated.
-
Bacterial Strain: A well-characterized clinical isolate of MRSA with a known minimum inhibitory concentration (MIC) for the test and reference antibiotics is selected.
-
Inoculum Preparation: The MRSA strain is grown in appropriate broth medium to the mid-logarithmic phase. The bacterial cells are then washed and resuspended in sterile saline or phosphate-buffered saline (PBS) to a predetermined concentration (e.g., 1 x 107 CFU/mL).
-
Infection: Mice are infected via intraperitoneal or intravenous injection of the bacterial suspension. The inoculum volume is typically 0.1-0.2 mL.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The test antibiotic (e.g., this compound) and a comparator antibiotic (e.g., Vancomycin) are administered via a clinically relevant route (e.g., intravenous, subcutaneous, or oral). A vehicle control group receives the diluent without any antibiotic.
-
Monitoring: The health of the animals is monitored at regular intervals, and survival is recorded over a period of 7-14 days.
-
Bacterial Load Determination: At selected time points, subgroups of mice are euthanized. Blood and target organs (e.g., spleen, liver, kidneys) are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of blood.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Bacterial load data are typically analyzed using non-parametric tests such as the Mann-Whitney U test.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study.
Mechanism of Action of Comparator Antibiotics
To provide context for the comparison, it is important to understand the mechanisms by which the established antibiotics exert their effects. The following diagram illustrates the distinct signaling pathways targeted by Vancomycin and Linezolid.
Conclusion
While this compound remains a compound of interest, the absence of in vivo efficacy data precludes a direct comparison with established antibiotics like Vancomycin and Linezolid in a clinical context. The provided data and experimental framework for these established drugs serve as a valuable resource for researchers aiming to evaluate the in vivo potential of novel antibacterial agents. Future studies on this compound should prioritize robust in vivo experiments to ascertain its therapeutic potential and provide the necessary data for a meaningful comparison with the current standards of care.
References
- 1. researchgate.net [researchgate.net]
- 2. structures-and-biological-properties-of-kinamycin-a-b-c-and-d - Ask this paper | Bohrium [bohrium.com]
- 3. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Kanchanamycin D
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Kanchanamycin D with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Disposal Workflow for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. This ensures the highest level of safety and environmental protection. The following workflow outlines the recommended steps for proper disposal.
Essential Safety and Handling Guidance for Kanchanamycin D
Disclaimer: No specific Safety Data Sheet (SDS) for Kanchanamycin D was found in the available resources. The following guidance is based on best practices for handling potent, biologically active compounds, such as macrolide antibiotics, which may have cytotoxic properties. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this compound.
This compound is a polyol macrolide antibiotic.[1] Due to its potential biological activity, it should be handled with care to minimize exposure. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[2] |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.[2] A disposable lab coat or gown should be worn. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary. A full-face respirator should be used if exposure limits are exceeded.[2] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Emergency Plan: Spill Response
In the event of a spill, a clear and immediate response is necessary to mitigate exposure and contamination. The following diagram outlines the procedural steps for handling a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
